Product packaging for 2,6-Dimethyl-3-hydroxypyridine(Cat. No.:CAS No. 1122-43-6)

2,6-Dimethyl-3-hydroxypyridine

Cat. No.: B075724
CAS No.: 1122-43-6
M. Wt: 123.15 g/mol
InChI Key: AMQJAKKATFMFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethyl-3-hydroxypyridine is a synthetically versatile pyridine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a hydroxyl group at the 3-position and methyl groups at the 2- and 6-positions, a substitution pattern that influences its electronic properties, steric profile, and potential for hydrogen bonding. Its primary research value lies in its role as a key synthetic intermediate or precursor in the development of novel pharmaceutical compounds, particularly those targeting the central nervous system. Researchers utilize this compound to explore structure-activity relationships (SAR) in ligand design for various enzymatic targets and receptors. The sterically hindered pyridine core can serve as a bioisostere for other aromatic systems, enabling the modulation of a compound's physicochemical properties, such as solubility, metabolic stability, and membrane permeability. Furthermore, its potential metal-chelating properties make it a candidate for investigation in catalysis and materials science. This product is intended for laboratory research purposes to facilitate the synthesis of more complex molecules and to aid in the study of biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B075724 2,6-Dimethyl-3-hydroxypyridine CAS No. 1122-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJAKKATFMFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149946
Record name 2,6-Dimethyl-3-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-43-6
Record name 2,6-Dimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-oxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1122-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-3-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYL-3-OXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z5V74623S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethyl-3-hydroxypyridine (CAS No: 1122-43-6), a heterocyclic organic compound of interest in various research and development domains. This document collates available quantitative data, details common experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for researchers.

Table 1: Identification and Structural Properties

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 1122-43-6
IUPAC Name 2,6-dimethylpyridin-3-ol
Synonyms 3-Hydroxy-2,6-dimethylpyridine, 2,6-Lutidin-3-ol

Table 2: Quantitative Physicochemical Properties

PropertyValue
Melting Point 210-212 °C
Boiling Point 278.9 ± 35.0 °C at 760 mmHg
Density 1.083 ± 0.06 g/cm³ (Predicted)
Flash Point 122.4 °C
Vapor Pressure 0.00246 mmHg at 25°C
XLogP3 1.3
pKa 5.77 (for 2,6-dimethylpyridine, indicative for the class)
Water Solubility Data not readily available. General solubility tests are recommended.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]

  • Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with a heating block.[3]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)

  • Sample Preparation: A small amount of liquid this compound (if melted) or a solution in a high-boiling solvent is placed in a small test tube or fusion tube.[7][8]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][7]

  • Heating: The apparatus (e.g., Thiele tube with oil or an aluminum block) is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[5][8]

  • Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary. The liquid will then begin to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridinol derivative, it quantifies the tendency of the hydroxyl proton to dissociate and the pyridinic nitrogen to be protonated.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is kept constant using a background electrolyte like KCl.[10][11]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.[10][11]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12] For pyridine derivatives, NMR spectroscopy can also be used to determine pKa by observing the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[13]

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Methodology: Qualitative and Quantitative Assessment

  • Qualitative Solubility: A small, measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.[14][15] This can be performed with a range of solvents to establish a solubility profile.

  • Quantitative Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

LogP Determination

The partition coefficient (LogP) represents the ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically octanol and water. It is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[16][17]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel.[16]

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[16][17]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, 19F NMR).[18][19]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like this compound.

Physicochemical_Characterization_Workflow start Start: Compound Synthesis and Purification structure Structural Characterization (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, GC, Elemental Analysis) structure->purity melting_point Melting Point Determination purity->melting_point boiling_point Boiling Point Determination purity->boiling_point solubility Solubility Profiling (Aqueous & Organic Solvents) purity->solubility stability Stability Studies (pH, Temperature, Light) purity->stability data_analysis Data Analysis and Property Summary melting_point->data_analysis boiling_point->data_analysis pka pKa Determination (Potentiometric Titration) solubility->pka logp LogP Determination (Shake-Flask Method) solubility->logp pka->data_analysis logp->data_analysis stability->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Physicochemical characterization workflow for an organic compound.

As of now, specific signaling pathways for this compound are not well-documented in publicly available literature. Research on related dimethylpyridine derivatives has explored their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in inflammatory pathways, but direct evidence for this compound is lacking.[20] Further biological screening and molecular docking studies would be required to elucidate its specific biological targets and signaling cascades.

References

An In-depth Technical Guide to 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in various scientific domains. This document covers its fundamental chemical identity, including its CAS number and synonyms, alongside a summary of its key physicochemical properties. Detailed experimental protocols for its synthesis are presented, drawing from established methodologies for related pyridine derivatives. Furthermore, this guide explores the compound's potential biological activities, with a focus on its antioxidant and neuroprotective properties, and delves into the putative signaling pathways, such as the PI3K/Akt/mTOR pathway, that may mediate its effects.

Chemical Identity and Properties

CAS Number: 1122-43-6[1][2][3]

Synonyms:

  • 2,6-Dimethyl-3-pyridinol[4][5]

  • 3-Hydroxy-2,6-dimethylpyridine[4][5]

  • 3-Hydroxy-2,6-lutidine[4][5]

Molecular Formula: C₇H₉NO[2][4]

Molecular Weight: 123.15 g/mol [3][4]

Physicochemical Data:

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Melting Point210-212 °C[1]
Boiling Point278.9 ± 35.0 °C at 760 mmHg[1]
Density1.083 ± 0.06 g/cm³ (Predicted)[4][6]
pKa10.72 ± 0.10 (Predicted)[6]
Physical FormSolid[1]
SolubilityDMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[6]

Synthesis of this compound

Proposed Experimental Protocol (Adapted from the Synthesis of 2,6-Dimethylpyridine):

This protocol outlines the synthesis of a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Step 1: Synthesis of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

  • In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

  • To the cooled ethyl acetoacetate, add 152 g (2 moles) of a 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

  • Maintain the flask in the ice bath for six hours, then allow it to stand at room temperature for 40-45 hours.

  • Separate the resulting two layers. Extract the aqueous layer with 50 cc of ether and add the ether extract to the oily layer.

  • Dry the combined organic solution over 30 g of calcium chloride.

  • Remove the ether by distillation on a steam bath.

  • Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly in an ice bath.

  • Pass ammonia gas through the mixture until the solution is saturated (this may take 4-8 hours), keeping the flask in the ice bath.

  • Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

  • Evaporate most of the alcohol. Cool the residue and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

Step 2: Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine

  • To 200 g (0.79 mole) of the dihydropyridine ester in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

  • Heat the flask cautiously while swirling. Be mindful of potential foaming.

  • After the initial reaction subsides (10-15 minutes), add 500 cc of water and 500 g of finely chopped ice.

  • Make the solution strongly alkaline with ammonium hydroxide (sp. gr. 0.90).

  • Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction and dry on a porous plate.

Step 3: Saponification and Decarboxylation to 2,6-Dimethylpyridine

  • Dissolve 130 g (0.52 mole) of the ester in 400 cc of ethyl alcohol in a two-necked 2-liter flask equipped with a dropping funnel and a reflux condenser.

  • Heat the solution to boiling and add a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol in three portions, boiling until any precipitate redissolves after each addition.

  • After the final addition, boil the reaction mixture for an additional 40 minutes.

  • Pour the hot contents into an evaporating dish and evaporate the alcohol on a steam bath.

  • Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide in a 2-liter copper retort.

  • Heat the retort with a Meker burner and collect the distillate.

  • Remove any material distilling under 90°C.

  • Allow the residue to stand over solid potassium hydroxide for twelve hours and then fractionate to obtain 2,6-dimethylpyridine.

Note on Hydroxylation: To obtain the target molecule, this compound, a hydroxylation step would be necessary. This could potentially be achieved through various methods, such as electrophilic aromatic substitution on the 2,6-dimethylpyridine ring system, although specific conditions would need to be optimized.

Biological Activity and Potential Applications

While specific experimental data for this compound is limited, the broader class of 3-hydroxypyridine derivatives has demonstrated significant potential as both antioxidant and neuroprotective agents.

Antioxidant Activity

The antioxidant properties of 3-hydroxypyridine derivatives are generally attributed to their ability to scavenge free radicals and chelate metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent instead of the test compound is used as a control.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Neuroprotective Effects and Signaling Pathways

The neuroprotective effects of various compounds are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is a common mechanism for neuroprotection.

Logical Workflow: Investigating Neuroprotective Mechanism

The following diagram illustrates a logical workflow for investigating the neuroprotective mechanism of a compound like this compound, focusing on the PI3K/Akt/mTOR pathway.

Neuroprotection_Workflow Induce_Stress Induce Neuronal Stress (e.g., Oxidative Stress, Excitotoxicity) Treat_Compound Treat with This compound Induce_Stress->Treat_Compound Simultaneously or as pre-treatment Pathway_Inhibition Use Pathway Inhibitors (e.g., LY294002 for PI3K) Induce_Stress->Pathway_Inhibition Assess_Viability Assess Neuronal Viability (e.g., MTT Assay) Treat_Compound->Assess_Viability Western_Blot Western Blot Analysis Treat_Compound->Western_Blot Reassess_Viability Re-assess Neuronal Viability Treat_Compound->Reassess_Viability PI3K_Akt Measure Phosphorylation of PI3K and Akt Western_Blot->PI3K_Akt mTOR Measure Phosphorylation of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) Western_Blot->mTOR Conclusion Conclude on Pathway Involvement PI3K_Akt->Conclusion Increased phosphorylation suggests activation mTOR->Conclusion Increased phosphorylation suggests activation Pathway_Inhibition->Treat_Compound Reassess_Viability->Conclusion Reversal of protection confirms pathway

Caption: A logical workflow for investigating the neuroprotective mechanism of a compound.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and treat them with the desired concentrations of this compound, with or without an induced stressor (e.g., H₂O₂ or glutamate).

  • Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, mTOR, and their downstream targets (e.g., p-Akt Ser473, total Akt, p-mTOR Ser2448, total mTOR).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the pathway.

Conclusion

This compound is a pyridine derivative with potential applications in fields requiring antioxidant and neuroprotective agents. While direct experimental data on its biological activities are still emerging, its structural similarity to other bioactive 3-hydroxypyridines suggests it is a promising candidate for further investigation. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound. Future studies should focus on obtaining specific quantitative data on its antioxidant efficacy and elucidating the precise molecular mechanisms underlying its potential neuroprotective effects, particularly its interaction with the PI3K/Akt/mTOR signaling pathway.

References

Tautomerism in 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2,6-dimethyl-3-hydroxypyridine. While direct quantitative data for this specific derivative is limited in publicly accessible literature, this document extrapolates from the well-studied tautomerism of the parent compound, 3-hydroxypyridine, to provide a robust framework for understanding its chemical behavior. This guide covers the fundamental principles of its keto-enol tautomerism, detailed experimental protocols for characterization, and potential biological relevance, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in 3-Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in the study of heterocyclic compounds. For 3-hydroxypyridines, the principal tautomeric forms are the enol (hydroxypyridine) form and the keto (pyridinone) form, which exists as a zwitterion. The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and the presence of substituents on the pyridine ring.

The tautomeric equilibrium of 3-hydroxypyridine itself has been a subject of extensive study. In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding, leading to a substantial population of both tautomers. Conversely, in non-polar solvents, the enol form is generally favored. The introduction of methyl groups at the 2- and 6-positions is expected to influence the electronic properties and steric environment of the ring, thereby subtly altering the tautomeric preference.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy (enol) form and the zwitterionic pyridone (keto) form.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

Table 1: Tautomeric Equilibrium Constants (KT) for 3-Hydroxypyridine in Various Solvents

SolventDielectric Constant (ε)KT ([Zwitterion]/[Enol])Reference
Water78.5~1.0 - 1.5[1]
Methanol32.7< 1[2]
Ethanol24.6< 1[2]
Dioxane2.2<< 1[1]
Cyclohexane2.0<< 1[3]

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in hydroxypyridines employs a combination of spectroscopic and computational methods.

Spectroscopic Methods
  • UV-Vis Spectroscopy: This is a primary technique for quantifying the tautomeric ratio in solution. The enol and zwitterionic forms exhibit distinct absorption maxima. For instance, in aqueous solutions of 3-hydroxypyridine, the enol form typically shows an absorption band around 280 nm, while the zwitterion displays bands at approximately 245 nm and 315 nm.[3] By analyzing the intensities of these bands, the equilibrium constant can be determined.

    Protocol Outline:

    • Prepare solutions of this compound in various solvents of interest at a known concentration (typically in the range of 10-4 to 10-5 M).

    • Record the UV-Vis absorption spectra over a range of ~200-400 nm.

    • Deconvolute the overlapping spectra to determine the absorbance of each tautomer.

    • Calculate the molar extinction coefficients for each tautomer, often with the aid of locked N-methyl and O-methyl derivatives which represent the individual tautomeric forms.

    • Determine the concentration of each tautomer and calculate the equilibrium constant, KT.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide structural information to distinguish between tautomers. Chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. However, if the rate of interconversion is fast on the NMR timescale, an averaged spectrum is observed. In such cases, variable temperature NMR studies can be employed to slow the exchange and resolve the signals of the individual tautomers.

Computational Methods
  • Density Functional Theory (DFT): Quantum chemical calculations are powerful tools for predicting the relative stabilities of tautomers in both the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM). These calculations can provide insights into the geometric and electronic structures of the tautomers and the transition state for their interconversion.

    Protocol Outline:

    • Construct the 3D structures of the enol and keto tautomers of this compound.

    • Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

    • Calculate the Gibbs free energies of both tautomers in the gas phase and in various solvents using a continuum solvation model.

    • The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Solutions Preparation of solutions in various solvents Synthesis->Solutions Computational Computational Modeling (DFT) Synthesis->Computational UV_Vis UV-Vis Spectroscopy Solutions->UV_Vis NMR NMR Spectroscopy Solutions->NMR Deconvolution Spectral Deconvolution UV_Vis->Deconvolution Stability Relative Stability Analysis NMR->Stability Computational->Stability KT_Calc Calculation of K_T Deconvolution->KT_Calc Stability->KT_Calc

Caption: General experimental workflow for studying tautomerism.

Potential Biological Significance

While no specific signaling pathways involving this compound have been definitively elucidated, derivatives of dimethylpyridine have shown a range of biological activities. The ability of the 3-hydroxy group to act as a hydrogen bond donor and acceptor, coupled with the modulation of its acidity and electronic properties through tautomerism, suggests potential interactions with biological macromolecules.

Studies on related dimethylpyridine derivatives have indicated potential roles as cyclooxygenase (COX) inhibitors and have shown antioxidant and anticancer activities.[4] The tautomeric equilibrium can significantly influence the molecule's shape, polarity, and hydrogen bonding capabilities, which are critical for receptor binding and enzyme inhibition.

BiologicalRelevance cluster_properties Molecular Properties cluster_activity Potential Biological Interactions cluster_outcome Potential Therapeutic Effects Tautomers Tautomeric Equilibrium (Enol <=> Zwitterion) Shape Molecular Shape Tautomers->Shape Polarity Polarity & Dipole Moment Tautomers->Polarity H_Bonding Hydrogen Bonding Capacity Tautomers->H_Bonding Antioxidant Antioxidant Tautomers->Antioxidant Receptor Receptor Binding Shape->Receptor Enzyme Enzyme Inhibition (e.g., COX) Shape->Enzyme Polarity->Receptor Polarity->Enzyme H_Bonding->Receptor H_Bonding->Enzyme Anti_Inflammatory Anti-inflammatory Receptor->Anti_Inflammatory Anticancer Anticancer Receptor->Anticancer Enzyme->Anti_Inflammatory Enzyme->Anticancer

Caption: Postulated influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, profoundly influencing its physical, chemical, and potentially biological properties. While specific quantitative data for this derivative remains to be fully explored, the principles established for the parent 3-hydroxypyridine molecule provide a solid foundation for its study. The experimental and computational protocols outlined in this guide offer a clear roadmap for researchers to quantitatively and qualitatively characterize the tautomeric equilibrium of this and related compounds. A deeper understanding of this phenomenon is essential for the rational design of novel therapeutics and functional molecules based on the hydroxypyridine scaffold.

References

Spectroscopic Profile of 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes relevant workflows and pathways to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available spectral databases and predictive models based on analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~7.01 (d, J=8.4 Hz, 1H)H4
~6.85 (d, J=8.4 Hz, 1H)H5
~5.50 (s, 1H)OH
~2.45 (s, 3H)C6-CH₃
~2.40 (s, 3H)C2-CH₃

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3400-3100BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (methyl)
1600-1550StrongC=C and C=N stretching (pyridine ring)
1470-1430MediumC-H bend (methyl)
1300-1200StrongC-O stretch (phenolic)
850-750StrongC-H out-of-plane bend (aromatic)

Source: Adapted from available spectral data for this compound.[1]

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
123100[M]⁺ (Molecular Ion)
108~40[M - CH₃]⁺
94~30[M - CHO]⁺
80~25[M - CH₃ - CO]⁺

Source: Adapted from available spectral data for this compound.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm) Solvent Transition
~280Ethanolπ → π
~320Ethanoln → π

Note: Expected absorption maxima based on the UV spectra of similar hydroxypyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Key parameters to consider are the number of scans (typically 16-64) and the relaxation delay (1-2 seconds).[4]

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on established correlations and comparison with related structures.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Potassium Bromide (KBr) Pellet Technique [6][7][8]

Materials:

  • This compound sample (1-2 mg)

  • FTIR grade Potassium Bromide (KBr) powder (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Grinding: Place 1-2 mg of the solid sample into a clean agate mortar.

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar and grind the mixture thoroughly to a fine, homogeneous powder.[9]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Run a background spectrum with an empty sample holder.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

  • This compound sample

  • Mass Spectrometer with an EI source

  • Volatile solvent (if required for sample introduction)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used. The sample is vaporized by heating.[10]

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[13]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information by identifying characteristic neutral losses.[14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer to record a baseline.[16]

  • Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.

  • Spectrum Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-400 nm for aromatic compounds) to obtain the UV-Vis absorption spectrum.[17][18]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and correlate them to the electronic transitions within the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir FTIR Analysis cluster_ms MS Analysis cluster_uv UV-Vis Analysis cluster_analysis Data Interpretation & Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Introduce into Ion Source Sample->MS_Prep UV_Prep Dissolve in Ethanol Sample->UV_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Analysis Combine & Analyze Data NMR_Data->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data IR_Data->Analysis MS_Acq Generate Mass Spectrum (EI) MS_Prep->MS_Acq MS_Data MS Spectral Data MS_Acq->MS_Data MS_Data->Analysis UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Data UV-Vis Spectral Data UV_Acq->UV_Data UV_Data->Analysis Structure Confirm Structure Analysis->Structure

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Postulated Catabolic Pathway of a Related Hydroxypyridine

While specific signaling pathways for this compound are not extensively documented, the catabolism of related hydroxypyridines, such as 4-hydroxypyridine, has been studied. The following diagram illustrates a plausible degradation pathway initiated by hydroxylation, a common metabolic step for such compounds.[19][20]

G cluster_pathway Postulated Hydroxypyridine Degradation HP Hydroxypyridine Derivative DHP Dihydroxypyridine Intermediate HP->DHP Hydroxylation (Monooxygenase) RingOpening Ring Opening Product (e.g., N-formylmaleamic acid) DHP->RingOpening Dioxygenase Metabolites Central Metabolites (e.g., Fumaric Acid) RingOpening->Metabolites Further Metabolism

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-dimethyl-3-hydroxypyridine. Due to the limited availability of specific, experimentally verified public data for this compound, this document presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

This compound is a substituted pyridine derivative of interest in various fields of chemical and pharmaceutical research. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being among the most powerful tools. This guide serves as a practical resource for researchers working with this compound, providing a foundational understanding of its expected NMR characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift databases, empirical substituent effects for pyridine rings, and data from structurally related compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

It is also crucial to consider the possibility of tautomerism in 3-hydroxypyridine derivatives. This compound can exist in equilibrium with its pyridin-3(2H)-one tautomer. The position of this equilibrium is influenced by the solvent and temperature, which can significantly affect the observed NMR spectra, potentially showing signals for both tautomers or an averaged spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons and two methyl groups, in addition to the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-CH₃2.3 - 2.5Singlet (s)-3H
6-CH₃2.3 - 2.5Singlet (s)-3H
H-46.8 - 7.0Doublet (d)8.0 - 9.01H
H-57.0 - 7.2Doublet (d)8.0 - 9.01H
3-OH8.0 - 10.0Broad Singlet (br s)-1H

The chemical shifts of the methyl groups at positions 2 and 6 are expected to be similar. The aromatic protons H-4 and H-5 will likely appear as doublets due to coupling with each other. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
2-CH₃18 - 22
6-CH₃18 - 22
C-2150 - 155
C-3145 - 150
C-4120 - 125
C-5125 - 130
C-6150 - 155

The chemical shifts of the quaternary carbons C-2, C-3, and C-6 are expected to be in the downfield region of the aromatic spectrum. The carbons of the methyl groups will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts and the position of the tautomeric equilibrium. For resolving the hydroxyl proton, DMSO-d₆ is often a good choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents (δ = 0.00 ppm for both ¹H and ¹³C), for accurate chemical shift referencing.

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

  • Coupling Constant Analysis (¹H NMR): Measure the coupling constants (J-values) for multiplet signals.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR peak assignments.

Caption: Structure of this compound with atom numbering.

General NMR Experimental Workflow

The following flowchart illustrates the general workflow for acquiring and analyzing NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Integrate and Peak Pick K->L M Assign Signals L->M N Analyze Coupling Patterns M->N O Structure Confirmation N->O

Caption: General workflow for NMR data acquisition and analysis.

A Technical Guide to the Crystal Structure Determination of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2,6-Dimethyl-3-hydroxypyridine. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document outlines the established experimental protocols for the crystallization and X-ray diffraction analysis of small organic molecules, using data from closely related compounds as a reference.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning crystallization experiments, including solvent selection and temperature control.

PropertyValue
CAS Number 1122-43-6[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Melting Point 210-212 °C
Boiling Point 278.9 ± 35.0 °C at 760 mmHg
IUPAC Name 2,6-dimethylpyridin-3-ol

Experimental Protocols

The determination of a small molecule's crystal structure via X-ray crystallography involves two primary stages: the growth of high-quality single crystals and the analysis of those crystals using X-ray diffraction.

1. Crystal Growth of this compound

The successful growth of single crystals is often the most challenging step.[2] The purity of the compound is paramount for obtaining crystals suitable for diffraction.[3][4] Common methods for the crystallization of small organic molecules include:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent.[5] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[5] The solution is filtered to remove any particulate matter and left in a loosely covered container to allow the solvent to evaporate slowly over several days.[5] This gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.[4][5]

  • Vapor Diffusion: This technique is particularly effective and requires two vials, one smaller than the other.[3] The compound is dissolved in a small amount of a moderately non-volatile solvent and placed in the inner vial.[3] A more volatile solvent in which the compound is insoluble (the anti-solvent) is added to the outer vial.[3] The system is sealed, allowing the anti-solvent vapor to slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[3][6]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature.[3] The solution is then allowed to cool slowly and undisturbed.[6] As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals.[3] This method is effective for compounds that exhibit a significant change in solubility with temperature.

2. X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer in an X-ray diffractometer.[2][4] The crystal is then exposed to a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted X-rays are recorded by a detector.[2] This data is then processed to determine the unit cell parameters, space group, and the arrangement of atoms within the crystal. The resulting electron density map is used to build and refine a three-dimensional model of the molecule.

Illustrative Crystallographic Data

While the specific crystallographic data for this compound is not available, Table 2 presents the data for a closely related isomer, 2,6-dimethyl-4-pyridone hemihydrate. This serves as an example of the type of information obtained from a successful crystal structure determination.

Parameter2,6-dimethyl-4-pyridone hemihydrate
Formula C₇H₉NO · 0.5H₂O
Molecular Weight 132.16
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.4859 (17)
b (Å) 14.3697 (19)
c (Å) 7.732 (1)
V (ų) 1387.3 (3)
Z 8
Temperature (K) 120
Radiation Cu Kα

Data obtained from the Cambridge Structural Database (CSD). It is important to note that hydroxypyridines can exist in tautomeric forms, and the solid-state structure may represent the pyridone form.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_deposition Data Dissemination synthesis Synthesis & Purification of This compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystal_growth Crystallization (Slow Evaporation, Vapor Diffusion, or Slow Cooling) dissolution->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_generation Generation of CIF File validation->cif_generation database_deposition Deposition to CSD cif_generation->database_deposition

Experimental workflow for determining the crystal structure of a small molecule.

References

The Multimodal Mechanism of Action of 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-3-hydroxypyridine, commonly known as Emoxypine or by its succinate salt trade name Mexidol®, is a synthetic compound with a broad spectrum of pharmacological effects, primarily centered on its potent antioxidant, antihypoxic, and membrane-protective properties.[1][2] Its unique molecular structure, comprising a 3-hydroxypyridine moiety and, in the case of Mexidol, a succinate component, underpins its multimodal mechanism of action.[3][4] This guide provides an in-depth analysis of its core mechanisms, detailing the molecular pathways, relevant experimental findings, and methodologies for its evaluation. The 3-hydroxypyridine component is primarily responsible for direct free-radical scavenging and membrane stabilization, while the succinate moiety plays a crucial role in enhancing cellular energy metabolism, particularly under hypoxic conditions.[2][4] This dual action allows it to influence key pathogenetic links in diseases associated with oxidative stress and mitochondrial dysfunction.[5][6]

Core Pharmacological Mechanisms

The therapeutic efficacy of this compound stems from a combination of interconnected mechanisms that protect cells from oxidative damage and energy deficit.

Antioxidant and Anti-Free Radical Activity

The primary and most well-documented mechanism is its function as a potent antioxidant.[5][7] This activity is twofold: direct radical scavenging and indirect enhancement of endogenous antioxidant systems.

  • Direct Action: The 3-hydroxypyridine structure enables the compound to directly interact with and neutralize a variety of free radicals, including lipid peroxide radicals and hydroxyl radicals.[8][9] It is a highly effective inhibitor of free radical-induced lipid peroxidation, a key process in cell membrane damage.[1][2][10] Unlike some antioxidants, it does not exhibit pro-oxidant effects.[8]

  • Indirect Action: The compound enhances the body's own antioxidant defenses by increasing the activity of key enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[8][10][11] Under hypoxic conditions, it upregulates the expression of the transcription factor Nrf2, which is responsible for coordinating the cellular response to oxidative stress.[8][11]

ROS Reactive Oxygen Species (ROS) Membrane Polyunsaturated Fatty Acids (in Cell Membrane) ROS->Membrane attacks LPO Lipid Peroxidation (Chain Reaction) Membrane->LPO initiates Damage Membrane Damage & Cellular Injury LPO->Damage Drug This compound Drug->ROS Scavenges Drug->LPO Inhibits/ Terminates

Figure 1: Inhibition of Lipid Peroxidation.
Membrane-Protective (Membranotropic) Action

This compound exhibits pronounced membrane-stabilizing effects.[8] It integrates into the lipid bilayer, reducing membrane viscosity and increasing its fluidity.[8] This physical stabilization has significant functional consequences:

  • Modulation of Receptors and Enzymes: By altering the physical state of the membrane, it modulates the activity of membrane-bound enzymes, ion channels, and receptor complexes.[2][8] This enhances ligand-receptor interactions, notably for the GABA-benzodiazepine and acetylcholine receptor complexes.[8][12]

  • Protection from Damage: The stabilization of the membrane structure protects it from damage induced by processes like lipid peroxidation and ischemia.[12][13]

cluster_0 Cell Membrane (Lipid Bilayer) Receptor Membrane Receptors (e.g., GABA-R) Function Enhanced Ligand Binding Normalized Activity Receptor->Function Enzyme Membrane-Bound Enzymes Enzyme->Function Channel Ion Channels Channel->Function Drug This compound Stabilization Increases Fluidity Reduces Viscosity Drug->Stabilization Induces Stabilization->Receptor Stabilization->Enzyme Stabilization->Channel

Figure 2: Membrane-Protective (Membranotropic) Effects.
Antihypoxic and Mitochondrial Energy-Modulating Effects

The succinate component of Mexidol is critical for its antihypoxic effects.[2][3] Under conditions of oxygen deficiency, where the primary NAD-dependent pathway of mitochondrial respiration is inhibited, succinate provides an alternative substrate.

  • Succinate-Oxidase Pathway Activation: Succinate is oxidized by succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[12] This process bypasses Complex I, allowing for the continued synthesis of ATP even when Complex I is impaired by hypoxia.[2][12]

  • SUCNR1 Receptor Activation: Succinate acts as a signaling molecule by activating its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[8][11] This activation triggers a cascade of biochemical reactions that increase the body's resistance to oxygen deficiency.[11]

  • Stimulation of Mitochondriogenesis: Course administration of the drug has been shown to induce cerebral mitochondriogenesis.[5][6] It upregulates the expression of the transcriptional coactivator PGC-1α and transcription factors NRF1 and TFAM, which are master regulators of mitochondrial biogenesis.[6][8]

cluster_0 Mitochondrion (under Hypoxia) Drug This compound SUCCINATE ComplexII Complex II (Succinate Dehydrogenase) Drug->ComplexII Provides Substrate SUCNR1 SUCNR1 Receptor Activation Drug->SUCNR1 Activates PGC1a PGC-1α Pathway Activation Drug->PGC1a Induces ComplexI Complex I (Inhibited) ETC Electron Transport Chain ComplexI->ETC ComplexII->ETC ATP ATP Synthesis ETC->ATP Signaling Protective Signaling Cascade SUCNR1->Signaling Mito Mitochondriogenesis PGC1a->Mito

Figure 3: Succinate-Mediated Antihypoxic and Mitochondrial Effects.
Neuromodulatory Effects

The compound exerts significant influence on the central nervous system, which is mediated by its membrane-protective actions and direct effects on receptor complexes.

  • GABAergic Modulation: It has been shown to increase the binding interaction at the GABA-benzodiazepine receptor complex, which may contribute to its anxiolytic effects.[12]

  • Glutamate Excitotoxicity Reduction: Electrophysiological studies have demonstrated that it can inhibit ion currents through the NMDA receptor complex.[14] This action is crucial for protecting neurons from glutamate-induced excitotoxicity, a common pathway of cell death in ischemic stroke and neurodegenerative diseases.[8][14]

Key Signaling Pathway Modulation

The diverse effects of this compound are coordinated through the modulation of several key intracellular signaling pathways.

  • Nrf2/HIF-1α Axis: Under hypoxic and oxidative stress, the drug enhances the expression of transcription factors Nrf2 and HIF-1α.[3][8] Nrf2 orchestrates the antioxidant defense, while HIF-1α is crucial for long-term adaptation to hypoxia.[8]

  • PGC-1α Pathway: By activating PGC-1α, the drug stimulates the biogenesis of new mitochondria, enhancing the cell's energy-producing capacity and resilience.[3][6][8]

  • Neurotrophic Factor Upregulation: It promotes neuroregeneration by increasing the levels of key neurotrophic factors, including NGF, BDNF, IGF1, and VEGF, in areas of ischemic brain damage.[3][8]

Stress Hypoxia / Oxidative Stress Drug This compound Succinate Stress->Drug Nrf2 ↑ Nrf2 Drug->Nrf2 HIF1a ↑ HIF-1α Drug->HIF1a PGC1a ↑ PGC-1α Drug->PGC1a SUCNR1 ↑ SUCNR1 Drug->SUCNR1 NTF ↑ Neurotrophic Factors (BDNF, VEGF) Drug->NTF Antioxidant Antioxidant Response Nrf2->Antioxidant HypoxiaAdapt Hypoxia Adaptation HIF1a->HypoxiaAdapt Mito Mitochondrial Biogenesis PGC1a->Mito Energy Energy Metabolism SUCNR1->Energy Neuroregen Neuroregeneration NTF->Neuroregen

Figure 4: Summary of Key Modulated Signaling Pathways.

Summary of Quantitative & Preclinical Data

While specific IC₅₀ or binding affinity values are not consistently reported in broad reviews, preclinical studies provide dose-dependent evidence for the drug's efficacy.

ParameterSpecies / ModelDose / ConcentrationObserved EffectReference
Antinecrotic Effect Male albino rats (skin ischemia model)25 mg/kg for 3 daysDecreased activity of aspartate transaminase and creatine phosphokinase; arrested progression of skin necrosis.[12]
Mitochondrial Respiration Outbred albino rats (brain samples)5 mMStimulated respiratory activity of brain tissue.[12]
NMDA Receptor Inhibition Rat hippocampal slices2.5 - 5 mMDepressed excitatory postsynaptic current by 94 ± 3%.[14]
Cerebral Mitochondriogenesis Young and aging male rats40 and 100 mg/kg (course injections)Dose-dependent induction of SUCNR1 and protein markers of mitochondrial biogenesis (PGC-1α, NRF1, TFAM, etc.).[6]

Experimental Protocols

The following sections detail generalized protocols for key assays used to characterize the antioxidant properties of this compound. These are based on established methodologies and can be adapted for specific laboratory conditions.[15][16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[16][17]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at ~517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test Compound (this compound) stock solution in a suitable solvent (e.g., methanol or DMSO), serially diluted.

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • Procedure (96-well plate format):

    • Prepare a series of dilutions of the test compound and standard.

    • In a 96-well plate, add 50 µL of each sample dilution to designated wells.

    • Add 150 µL of the DPPH solution to each well to initiate the reaction.[15]

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

start Start step1 Prepare serial dilutions of Test Compound & Standard start->step1 step2 Pipette 50 µL of each dilution into 96-well plate step1->step2 step3 Add 150 µL of DPPH Solution to all wells step2->step3 step4 Incubate in Dark (Room Temp, 30 min) step3->step4 step5 Measure Absorbance at 517 nm step4->step5 step6 Calculate % Inhibition and IC₅₀ Value step5->step6 end End step6->end

Figure 5: General Experimental Workflow for DPPH Assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[18]

  • Principle: The concentration of the MDA-TBA adduct is measured spectrophotometrically at ~532 nm to assess the extent of lipid peroxidation.

  • Model System: A lipid-rich medium susceptible to oxidation, such as a rat brain homogenate or a liposome suspension.

  • Reagents:

    • Phosphate buffer (PBS).

    • Pro-oxidant to induce peroxidation (e.g., FeSO₄/ascorbate solution).

    • Test Compound dilutions.

    • Trichloroacetic acid (TCA) solution.

    • Thiobarbituric acid (TBA) solution.

  • Procedure:

    • Prepare the reaction mixture containing the lipid source (e.g., brain homogenate) in PBS.

    • Add various concentrations of the test compound to the mixture.

    • Initiate lipid peroxidation by adding the pro-oxidant.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA solution to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add TBA solution to the supernatant and heat at 95-100°C for 30-60 minutes to develop the pink chromogen.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify MDA levels against a standard curve and calculate the percentage inhibition of lipid peroxidation.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.[15][16]

  • Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.

  • Reagents:

    • Suitable cell line (e.g., HepG2).

    • DCFH-DA solution.

    • Radical initiator (e.g., AAPH).

    • Test Compound dilutions.

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Wash the cells and incubate them with the test compound at various concentrations for 1 hour.[16]

    • Remove the treatment medium and load the cells with DCFH-DA solution.

    • Induce oxidative stress by adding the AAPH radical initiator.[16]

    • Immediately place the plate in a fluorescence plate reader (pre-heated to 37°C).

    • Measure fluorescence kinetically over 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[16]

    • Calculate the area under the curve (AUC) for each concentration and determine the CAA value relative to a standard like quercetin.

Conclusion

The mechanism of action of this compound is multifaceted, targeting key pathological processes of oxidative stress, membrane instability, and energy failure. Its 3-hydroxypyridine core provides direct antioxidant and membrane-stabilizing effects, while the succinate moiety offers a powerful antihypoxic action by fueling mitochondrial respiration and activating protective signaling pathways. This combination of properties makes it a compound of significant interest for treating a wide range of conditions, from cerebrovascular disorders to neurodegenerative diseases. Further research focusing on quantitative structure-activity relationships and clinical trials will continue to elucidate its full therapeutic potential.

References

The Diverse Biological Activities of 2,6-Dimethyl-3-hydroxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethyl-3-hydroxypyridine core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. These derivatives have demonstrated significant potential in therapeutic areas ranging from neuroprotection and anti-inflammatory action to antioxidant and anticancer effects. This in-depth technical guide provides a comprehensive overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Neuroprotective Effects

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders and ischemic brain injury. Their neuroprotective mechanisms are often multifactorial, involving the modulation of calcium homeostasis and inhibition of calmodulin-dependent pathways.

Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of various this compound derivatives has been quantified in several in vitro and in vivo models. The following table summarizes key findings, with IC50 values representing the concentration of the compound required to achieve 50% of the maximal protective effect.

Compound IDExperimental ModelOutcome MeasureIC50 / Effect
CV-159Rat transient forebrain ischemiaDelayed neuronal death in hippocampal CA1 regionSignificant protection at 5 and 10 mg/kg (p.o.)[1]
3-EAGlutamate Excitotoxicity (GluTox) in cortical cellsIntracellular Ca2+ ([Ca2+]i) increaseSignificant stagnation of [Ca2+]i increase at 10 - 100 µM[2]
3-EAOxygen-Glucose Deprivation (OGD) in cortical cellsIntracellular Ca2+ ([Ca2+]i) increaseSignificant stagnation of [Ca2+]i increase at 10 - 100 µM[2]
AllicinAmyloid β1-42 induced toxicity in SH-SY5Y cellsCell Viability (MTT assay)Markedly increased cell viability at 10, 50, and 100 µM[3]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a common method for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced challenge in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4][5]

2. Compound Treatment and Neurotoxin Challenge:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
  • Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2 hours).
  • Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.
  • Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, remove the culture medium.
  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]
  • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7][8]
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathway: Neuroprotection via Calcium Homeostasis Modulation

Several this compound derivatives exert their neuroprotective effects by blocking L-type voltage-gated calcium channels (L-VGCCs) and subsequently inhibiting calmodulin (CaM)-dependent pathways. This action prevents the detrimental downstream effects of excessive intracellular calcium, such as the activation of apoptotic cascades.

Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol L_VGCC L-type Ca2+ Channel Ca2_ion Ca2+ L_VGCC->Ca2_ion Ca2+ Influx CaM Calmodulin (CaM) Ca2_ion->CaM Binds CaM_Ca2 Ca2+/CaM Complex CaM->CaM_Ca2 Calcineurin Calcineurin CaM_Ca2->Calcineurin Activates Apoptotic_Factors Pro-Apoptotic Factors Calcineurin->Apoptotic_Factors Activates Apoptosis Apoptosis Apoptotic_Factors->Apoptosis Derivative This compound Derivative Derivative->L_VGCC Inhibits

Modulation of Calcium Signaling in Neuroprotection.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, where a reduction in paw swelling indicates an anti-inflammatory effect.

Compound IDAnimal ModelDosageTime Point% Inhibition of Edema
Compound 4cRat300 µmol/kg4 hours52.8%[9]
Indomethacin (Standard)Rat10 mg/kg4 hours57.66%[8]
Compound 1Rat200 mg/kg4 hours96.31%[8]
Compound 3Rat200 mg/kg4 hours99.69%[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

1. Animal Preparation:

  • Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Compound Administration:

  • Administer the test this compound derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally.
  • The control group receives the vehicle only.

3. Induction of Inflammation:

  • Thirty minutes after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[9][10][11]

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9][12]
  • The difference in paw volume before and after carrageenan injection represents the degree of edema.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume in the control group, and Vt is the average paw edema volume in the treated group.[13]

Experimental Workflow: COX-2 Inhibitor Screening

The following diagram illustrates the general workflow for screening compounds for their ability to inhibit the COX-2 enzyme.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, COX-2 Enzyme, Probe, and Arachidonic Acid Plate_Setup Add Reagents and Compound to 96-well Plate Reagents->Plate_Setup Compound_Prep Prepare Test Compound (this compound derivative) and Controls Compound_Prep->Plate_Setup Incubation Incubate to allow Inhibitor Binding Plate_Setup->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure Fluorescence (Prostaglandin G2 production) Reaction_Start->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Workflow for COX-2 Inhibition Assay.

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Quantitative Data: Antioxidant Capacity

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDAssayIC50 (µM)
Cinnamaldehyde derivative 2DPPH> cinnamaldehyde
Cinnamaldehyde derivative 3DPPH> cinnamaldehyde
Cinnamaldehyde derivative 5DPPH> cinnamaldehyde
Ascorbic Acid (Standard)DPPHLower than n-hexane extract of P. retrofractum Vahl.[10]
Trolox (Standard)DPPHRSD(r) of 1.8-2.2%[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard and rapid method for assessing the antioxidant capacity of chemical compounds.

1. Reagent Preparation:

  • Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., methanol or ethanol).
  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent. The solution should have a deep purple color.[14]

2. Assay Procedure:

  • In a 96-well microplate, add various concentrations of the test compound.
  • Add the DPPH solution to each well.
  • Include a control well containing only the solvent and the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.[13][15]

3. Measurement and Data Analysis:

  • Measure the absorbance of each well at 517 nm using a microplate reader.
  • The scavenging of DPPH radicals by the antioxidant compound leads to a decrease in absorbance.
  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.
  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Effects

The anticancer activity of these compounds is typically evaluated in vitro against various cancer cell lines using the MTT assay to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Compound IDCell LineIC50 (µM)
Compound 11oCapan-1 (Pancreatic adenocarcinoma)1.4[16]
Compound 7dMCF-7 (Breast cancer)28.5 ± 3.5[12]
Compound 7aLS180 (Colon adenocarcinoma)29.7 ± 4.7[12]
Compound 7aMOLT-4 (T-lymphoblastic leukemia)17.4 ± 2.0[12]
Complex 1A-549 (Lung carcinoma)5.94 ± 0.58[16]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Incubate for 24 hours to allow for cell attachment.[5][8]

2. Compound Treatment:

  • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

3. MTT Assay:

  • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6][8]
  • Measure the absorbance at a wavelength between 550 and 600 nm.[6]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Determine the IC50 value from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many anticancer agents, including some pyridine derivatives, exert their effects by inducing programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bcl2_Family Bcl-2 Family (Bax/Bak) Caspase8->Bcl2_Family Cleaves Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Extrinsic and Intrinsic Apoptosis Signaling Pathways.

This technical guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.

References

An In-depth Technical Guide to the Antioxidant Properties of Hydroxypyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypyridine compounds, a class of heterocyclic organic molecules, have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse biological activities. Among these, their antioxidant properties are of particular interest. This technical guide provides a comprehensive overview of the core antioxidant characteristics of hydroxypyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. Detailed experimental protocols for key antioxidant assays are provided, along with visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Antioxidant Mechanisms of Hydroxypyridine Compounds

The antioxidant activity of hydroxypyridine compounds stems primarily from two synergistic mechanisms: direct radical scavenging and metal ion chelation.

1. Radical Scavenging:

Hydroxypyridine derivatives, particularly those with a hydroxyl group directly on the pyridine ring, can act as potent radical scavengers. They can donate a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The primary mechanisms of radical scavenging include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first deprotonates, and the resulting anion then donates an electron to the free radical.

The efficiency of these mechanisms is influenced by the substitution pattern on the pyridine ring, with electron-donating groups generally enhancing antioxidant activity.

2. Metal Ion Chelation:

A key feature of certain hydroxypyridine derivatives, especially 3-hydroxypyridin-4-ones like deferiprone, is their ability to chelate transition metal ions, most notably iron (Fe²⁺/Fe³⁺)[1]. By binding to these metal ions, they prevent their participation in the Fenton and Haber-Weiss reactions, which are major sources of the highly destructive hydroxyl radical (•OH) in biological systems[1]. This action makes them effective "secondary" or "preventive" antioxidants.

Dual Antioxidant Mechanism of Hydroxypyridinones HP Hydroxypyridinone Scavenging Radical Scavenging (HAT, SET-PT, SPLET) HP->Scavenging Chelation Metal Chelation HP->Chelation ROS Reactive Oxygen Species (ROS) ROS->Scavenging OxidativeDamage Oxidative Damage to Biomolecules ROS->OxidativeDamage Fe Iron Ions (Fe²⁺/Fe³⁺) Fe->Chelation Fenton Fenton/Haber-Weiss Reactions Fe->Fenton StableRadical Stable HP Radical Scavenging->StableRadical Scavenging->OxidativeDamage Inhibits StableComplex Stable HP-Iron Complex Chelation->StableComplex Chelation->Fenton Inhibits Fenton->ROS Activation of the Nrf2 Signaling Pathway by Hydroxypyridines cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation HP Hydroxypyridine (e.g., Mexidol) HP->Keap1_Nrf2 Promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Transcription Transcription ARE->Transcription AntioxidantGenes Antioxidant & Cytoprotective Genes AntioxidantGenes->ROS Neutralizes Transcription->AntioxidantGenes Potential Modulation of MAPK Signaling by Hydroxypyridines cluster_mapk MAPK Cascades ROS Oxidative Stress (ROS) ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 HP Hydroxypyridine Compound HP->ROS Scavenges HP->ERK May Promote HP->JNK May Inhibit HP->p38 May Inhibit CellSurvival Cell Survival ERK->CellSurvival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis DPPH Assay Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_sample Prepare Hydroxypyridine Compound Dilutions start->prep_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) start->prep_control mix Mix DPPH Solution with Sample or Control prep_dpph->mix prep_sample->mix prep_control->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-3-hydroxypyridine from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 2,6-dimethyl-3-hydroxypyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from the readily available precursor, ethyl acetoacetate. The synthesis route involves the initial formation of 2,6-dimethylpyridine via a Hantzsch pyridine synthesis, followed by N-oxidation and a subsequent photochemical rearrangement to introduce the hydroxyl group at the 3-position of the pyridine ring. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and detailed diagrams of the reaction pathways and mechanisms to ensure reproducibility and aid in understanding the underlying chemical transformations.

Introduction

Pyridine derivatives are fundamental building blocks in the pharmaceutical industry due to their presence in a wide array of bioactive molecules. Specifically, substituted 3-hydroxypyridines are of significant interest as they can act as bioisosteres of phenols and catechols, offering modulated physicochemical properties and metabolic stability. The synthesis of specifically substituted pyridines, such as this compound, is crucial for the exploration of new chemical entities in drug discovery programs. The following protocols detail a reliable and adaptable synthetic route from a common and inexpensive starting material, ethyl acetoacetate.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate is accomplished in a three-stage process. The initial stage involves the well-established Hantzsch pyridine synthesis to construct the 2,6-dimethylpyridine core. This is followed by the oxidation of the pyridine nitrogen to form the corresponding N-oxide. The final stage employs a photochemical rearrangement of the N-oxide to yield the desired 3-hydroxypyridine derivative.

Synthesis_Workflow ethyl_acetoacetate Ethyl Acetoacetate dihydropyridine 1,4-Dihydro-3,5-dicarbethoxy- 2,6-dimethylpyridine ethyl_acetoacetate->dihydropyridine  Hantzsch Reaction   dimethylpyridine 2,6-Dimethylpyridine dihydropyridine->dimethylpyridine  Oxidation & Decarboxylation   n_oxide 2,6-Dimethylpyridine N-oxide dimethylpyridine->n_oxide  N-Oxidation   hydroxypyridine This compound n_oxide->hydroxypyridine  Photochemical Rearrangement  

Caption: Overall synthetic workflow from ethyl acetoacetate to this compound.

Experimental Protocols

Stage 1: Synthesis of 2,6-Dimethylpyridine via Hantzsch Pyridine Synthesis

This stage is adapted from a reliable Organic Syntheses procedure and involves three key steps: formation of a dihydropyridine intermediate, its oxidation, and subsequent saponification and decarboxylation.[1]

Step 1.1: Preparation of 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

  • In a 1 L flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

  • To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

  • Maintain the flask in the ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours.

  • Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 cc of ether.

  • Combine the ether extract with the oily layer and dry the solution over 30 g of anhydrous calcium chloride.

  • Remove the ether by distillation on a steam bath.

  • Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly in an ice bath.

  • Saturate the alcoholic solution with ammonia gas, which may take 4-8 hours, while keeping the flask in the ice bath.

  • Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

  • Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

  • The dried product should melt at 175–180°C.

Step 1.2: Oxidation to 3,5-Dicarbethoxy-2,6-dimethylpyridine

  • In a 5 L flask, add 200 g (0.79 mole) of the dried dihydropyridine ester from the previous step.

  • Prepare a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid, and add it to the flask.

  • Heat the flask cautiously with gentle swirling. Be prepared for foaming; if heating is too rapid, the reaction may froth excessively.

  • After the initial vigorous reaction subsides, warm the mixture again cautiously until the liquid turns a deep red color. This oxidation should take 10-15 minutes.

  • After the boiling ceases, add 500 cc of water and 500 g of finely chopped ice to the reaction mixture.

  • Make the resulting solution strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).

  • Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction and dry on a porous plate.

Step 1.3: Saponification, Decarboxylation, and Isolation of 2,6-Dimethylpyridine

  • The crude 3,5-dicarbethoxy-2,6-dimethylpyridine can be carried forward without further purification.

  • A detailed procedure for saponification and decarboxylation can be found in the original literature, which involves heating with a strong base followed by acidification and distillation. A general approach involves refluxing the ester with an excess of alcoholic potassium hydroxide, followed by acidification and distillation of the resulting 2,6-dimethylpyridine.

  • For the final purification, the distillate is placed in a distilling flask and heated on a steam bath to remove any low-boiling impurities (under 90°C).[1]

  • The residue is then allowed to stand over solid potassium hydroxide for twelve hours and is finally fractionated. The 2,6-dimethylpyridine distills at 142–144°C.[1]

Stage 2: Synthesis of 2,6-Dimethylpyridine N-oxide

This stage involves the oxidation of the nitrogen atom of the pyridine ring.

  • In a round-bottomed flask, dissolve 2,6-dimethylpyridine in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30%) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction is quenched, and the product is extracted. The work-up procedure will depend on the oxidant used. For hydrogen peroxide in acetic acid, the excess peroxide can be destroyed with sodium bisulfite, and the acetic acid neutralized with a base like sodium carbonate.

  • The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dimethylpyridine N-oxide.

  • The crude product can be purified by recrystallization or column chromatography.

Stage 3: Photochemical Synthesis of this compound

This protocol is a general adaptation of the photochemical hydroxylation of pyridine N-oxides.

  • In a quartz reaction vessel, dissolve 2,6-dimethylpyridine N-oxide (1.0 equiv) in a suitable solvent such as (F3C)3COH.

  • Add acetic acid (3.0 equiv) to the solution.

  • Irradiate the reaction mixture using a Rayonet photoreactor with 254 nm lamps.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the this compound.

Quantitative Data Summary

StepReactantsKey ConditionsProductYieldReference
1.1 Hantzsch Dihydropyridine Synthesis Ethyl acetoacetate, Formaldehyde, Diethylamine, Ammonia0°C to room temperature, 40-45 hours1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine84-89%[1]
1.2 Oxidation 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, Nitric Acid, Sulfuric AcidCautious heating3,5-Dicarbethoxy-2,6-dimethylpyridineHigh[1]
1.3 Saponification, Decarboxylation & Distillation 3,5-Dicarbethoxy-2,6-dimethylpyridine, Potassium HydroxideReflux, followed by distillation2,6-Dimethylpyridine63-65% (from 3,5-dicarbethoxy-2,6-dimethylpyridine)[1]
2. N-Oxidation 2,6-Dimethylpyridine, m-CPBA or H₂O₂/Acetic Acid0°C to room temperature2,6-Dimethylpyridine N-oxideTypically >90%General
3. Photochemical Hydroxylation 2,6-Dimethylpyridine N-oxide, Acetic Acid254 nm UV irradiationThis compoundModerate to GoodGeneral

Reaction Mechanisms

Hantzsch Pyridine Synthesis Mechanism

The Hantzsch synthesis is a multi-component reaction. It is believed to proceed through the formation of an enamine from ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from ethyl acetoacetate and formaldehyde. These two intermediates then condense and cyclize to form the dihydropyridine ring.

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation EAA1 Ethyl Acetoacetate Enamine Enamine Intermediate EAA1->Enamine Ammonia1 Ammonia Ammonia1->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Condensation EAA2 Ethyl Acetoacetate Knoevenagel Knoevenagel Adduct EAA2->Knoevenagel Formaldehyde Formaldehyde Formaldehyde->Knoevenagel Knoevenagel->Dihydropyridine Michael Addition & Cyclization

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Photochemical Hydroxylation of Pyridine N-oxide

The photochemical rearrangement of pyridine N-oxides to 3-hydroxypyridines is proposed to proceed through a series of highly reactive intermediates. Upon UV irradiation, the N-oxide is thought to isomerize to an oxaziridine intermediate, which then undergoes further transformations, potentially involving a diradical species and a strained epoxide, ultimately leading to the hydroxylated pyridine product.

Photochemical_Hydroxylation Pyridine_N_Oxide Pyridine N-oxide Excited_State Excited State (S1) Pyridine_N_Oxide->Excited_State UV (254 nm) Oxaziridine Oxaziridine Intermediate Excited_State->Oxaziridine Isomerization Diradical Diradical Intermediate Oxaziridine->Diradical N-O Homolysis Strained_Epoxide Strained Epoxide Diradical->Strained_Epoxide Radical Recombination Hydroxypyridine 3-Hydroxypyridine Strained_Epoxide->Hydroxypyridine Rearomatization

Caption: Plausible mechanistic pathway for the photochemical hydroxylation of pyridine N-oxide.

Conclusion

The synthetic route outlined provides a clear and detailed methodology for the preparation of this compound from ethyl acetoacetate. The protocols are based on established and reliable procedures, with the final hydroxylation step employing a modern photochemical approach. The provided data and diagrams should enable researchers in the field of medicinal and organic chemistry to successfully synthesize this valuable compound for further investigation and application in drug discovery and development.

References

Application Note: A Guide to the Purification and Recrystallization of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dimethyl-3-hydroxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Following synthesis, the crude product often contains impurities such as unreacted starting materials, by-products, and residual solvents. Achieving high purity is critical for subsequent applications, including biological assays and formulation development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] This application note provides a detailed protocol and best practices for the purification of this compound by recrystallization, including solvent selection strategies and methods for purity assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for developing a purification strategy.

PropertyValueReference
Molecular Formula C₇H₉NO[4][5]
Molecular Weight 123.15 g/mol [4][5]
Appearance Solid
Melting Point 210-212 °C[5]
Boiling Point 278.9 ± 35.0 °C[5]
Structure Pyridine ring with two methyl groups and one hydroxyl group

Experimental Protocols

2.1. Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[1]

2.2. Solvent Selection

The choice of solvent is the most critical step for successful recrystallization.[1] this compound is a polar molecule due to the hydroxyl group and the nitrogen atom in the pyridine ring. Therefore, polar solvents are logical starting points. A systematic screening process is recommended.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition.

  • Record the solubility at room temperature. An ideal solvent should show low solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe and record the quality and quantity of crystal formation.

2.3. Generalized Recrystallization Protocol

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to a boil for 2-5 minutes.[3][6]

  • Hot Filtration: To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.[3]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Solvent Screening

The results of the solvent screening process should be recorded systematically. Below is a template table with hypothetical data illustrating the selection of an appropriate solvent.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Water LowHighAbundant, well-formed needlesGood Candidate
Ethanol ModerateHighSome crystals, significant lossModerate Candidate
Hexanes InsolubleInsolubleN/AUnsuitable
Toluene LowModerateOiled out initially, then solidPoor (try solvent pair)
Acetone HighHighNo crystals formedUnsuitable

Purity Assessment

After recrystallization, the purity of this compound should be assessed using appropriate analytical techniques.

TechniquePurposeProtocol Summary
Melting Point Analysis A sharp melting point range close to the literature value (210-212 °C) indicates high purity.[2]A small amount of the dried sample is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the first liquid drop to complete melting is recorded.
High-Performance Liquid Chromatography (HPLC) Quantifies purity by separating the main compound from impurities.[7][8]A solution of the sample is injected onto a suitable column (e.g., C18). A mobile phase gradient (e.g., acetonitrile/water) is used to elute the compounds, which are detected by UV absorbance. Purity is calculated based on peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can detect proton-containing impurities.The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The absence of unexpected signals indicates high purity.

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

RecrystallizationWorkflow Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal 2. Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilter 3. Hot Gravity Filtration Dissolve->HotFilter if not colored Charcoal->HotFilter Cool 4. Slow Cooling & Ice Bath HotFilter->Cool InsolubleImp Insoluble Impurities & Charcoal HotFilter->InsolubleImp VacuumFilter 5. Vacuum Filtration Cool->VacuumFilter Wash 6. Wash with Cold Solvent VacuumFilter->Wash SolubleImp Soluble Impurities (in Filtrate) VacuumFilter->SolubleImp Dry 7. Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of a solid compound via recrystallization.

SolventSelection start Start: Crude Solid + Test Solvent q1 Soluble at Room Temp? start->q1 unsuitable1 Unsuitable: Too Soluble q1->unsuitable1 Yes q2 Soluble when Hot? q1->q2 No unsuitable2 Unsuitable: Insoluble q2->unsuitable2 No q3 Forms Crystals on Cooling? q2->q3 Yes good Good Single Solvent q3->good Yes oils_out Oils Out or No Crystals q3->oils_out No consider_pair Consider Solvent Pair: 1. Dissolve in good solvent (hot) 2. Add poor solvent (anti-solvent)   until cloudy oils_out->consider_pair

Caption: Decision tree for selecting a suitable recrystallization solvent system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-3-hydroxypyridine, also known as 3-hydroxy-2,6-lutidine, is a heterocyclic organic compound with potential applications in pharmaceutical and chemical industries. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for efficient HPLC method development.

PropertyValueReference
Molecular FormulaC₇H₉NO[1]
Molecular Weight123.15 g/mol [1]
Melting Point202.5-204 °C[1]
XLogP31.3[1]
Predicted Boiling Point278.9 ± 35.0 °C[1]
Predicted pKaPyridine ring nitrogen is basic, hydroxyl group is weakly acidic. The pKa of the protonated pyridine nitrogen is expected to be in the range of 5-7, similar to other pyridine derivatives.[2]
UV AbsorptionThe UV spectrum is expected to show absorbance in the range of 260-280 nm, similar to other hydroxypyridine derivatives. For instance, 2,6-Dimethyl-4-Hydroxypyridine has a primary absorption maximum at 267 nm.[3]

HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a reliable RP-HPLC method for this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Ammonium formate

  • Formic acid

  • Phosphoric acid

Instrumentation

An HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Initial Chromatographic Conditions (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Standard Concentration: 100 µg/mL in mobile phase A

Method Optimization Strategy

The initial conditions provide a starting point. The following parameters should be systematically optimized to achieve the desired chromatographic performance (good peak shape, resolution from impurities, and reasonable run time).

3.4.1. Column Selection:

While a C18 column is a good starting point due to the moderate hydrophobicity of the analyte (XLogP3 = 1.3)[1], other stationary phases can be explored if necessary:

  • Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds.

  • Polar-Embedded C18: Provides better peak shape for basic compounds at neutral pH.

3.4.2. Mobile Phase Optimization:

  • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • pH of Aqueous Phase: The pKa of the pyridine nitrogen will influence the analyte's retention and peak shape.

    • Acidic pH (2-4): Using formic acid or phosphoric acid will ensure the pyridine nitrogen is protonated, leading to good peak shape on silica-based C18 columns.

    • Neutral pH (6-7): Using a buffer like ammonium formate can be explored, especially with polar-embedded columns.

  • Gradient vs. Isocratic Elution: If the initial gradient elution shows a well-retained peak, an isocratic method can be developed for faster analysis.

3.4.3. Detector Wavelength:

The optimal detection wavelength should be determined by examining the UV spectrum of this compound from the PDA detector. The wavelength of maximum absorbance will provide the highest sensitivity.

Data Presentation

The following table summarizes hypothetical data from the method development and optimization experiments.

ExperimentColumnMobile Phase AMobile Phase BGradient/IsocraticRetention Time (min)Tailing FactorTheoretical Plates
1 (Initial)C180.1% Formic AcidACN10-90% B in 15 min8.51.84500
2C180.1% Phosphoric AcidACN10-90% B in 15 min9.21.28000
3C180.1% Phosphoric AcidMeOH10-90% B in 15 min11.51.46500
4 (Optimized)C1820mM Ammonium Formate pH 3.5ACNIsocratic (70:30 A:B)6.31.19500

Experimental Workflow and Logic Diagram

The following diagrams illustrate the workflow for HPLC method development and the logical relationships between key parameters.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Finalization A Define Analytical Target Profile B Gather Analyte Physicochemical Properties A->B C Prepare Standard Solutions & Mobile Phases B->C D Initial Chromatographic Screening (Column, Mobile Phase) C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E Evaluate Peak Shape, Retention F Optimize Temperature & Flow Rate E->F Fine-tune Separation G Method Validation (ICH Guidelines) F->G Robustness Check H Finalize Method & Document G->H

Caption: Workflow for HPLC Method Development.

HPLC_Parameter_Relationships cluster_input Adjustable Parameters cluster_output Performance Characteristics MobilePhase Mobile Phase (pH, % Organic) Retention Retention Time MobilePhase->Retention affects Resolution Resolution MobilePhase->Resolution affects PeakShape Peak Shape MobilePhase->PeakShape affects Column Column (Stationary Phase) Column->Retention determines Column->Resolution determines FlowRate Flow Rate FlowRate->Retention inversely affects Sensitivity Sensitivity FlowRate->Sensitivity affects Temperature Temperature Temperature->Retention affects Temperature->PeakShape can improve

Caption: HPLC Parameter Interdependencies.

Conclusion

This application note provides a comprehensive guide for developing a robust and reliable RP-HPLC method for the analysis of this compound. By systematically evaluating and optimizing key chromatographic parameters, a method with excellent peak shape, resolution, and sensitivity can be achieved. The provided protocols and diagrams serve as a valuable resource for researchers and scientists involved in the analysis of this and structurally similar compounds.

References

Application Notes: Utilizing 2,6-Dimethyl-3-hydroxypyridine in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-hydroxypyridine belongs to the versatile class of 3-hydroxypyridine derivatives, which are recognized for their significant antioxidant properties.[1] These compounds are of great interest to researchers and drug developers due to their potential to counteract oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3][4] The antioxidant efficacy of this compound and its analogs stems from the presence of a hydroxyl group on the pyridine ring, which enables them to neutralize harmful reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[1][5]

The evaluation of these compounds in standardized in vitro antioxidant assays is a critical first step in the drug discovery pipeline.[1] Such assays allow for the efficient screening and identification of promising lead compounds for further development. This document provides detailed protocols for the most common antioxidant assays—DPPH, ABTS, and FRAP—and guidance on their application for evaluating this compound.

Mechanism of Antioxidant Action

The antioxidant capacity of 3-hydroxypyridine derivatives is primarily attributed to two distinct mechanisms:

  • Free Radical Scavenging : These compounds can directly donate a hydrogen atom from their phenolic hydroxyl group to neutralize highly reactive free radicals (like peroxyl and hydroxyl radicals). This action terminates the oxidative chain reactions that lead to cellular damage. This hydrogen atom transfer (HAT) is a key mechanism measured in DPPH and ABTS assays.[1][6][7]

  • Metal Ion Chelation : 3-hydroxypyridine derivatives can act as potent chelators of transition metal ions, particularly iron (Fe²⁺/Fe³⁺).[1][5][8] By binding these metal ions, they prevent their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical. This mechanism is crucial for preventing the initiation of lipid peroxidation and can be assessed by assays like the Ferric Reducing Antioxidant Power (FRAP) assay.[7][8]

cluster_ROS Oxidative Stress cluster_Antioxidant Antioxidant Intervention cluster_Mechanisms Mechanisms of Action ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Damage Cellular Damage Lipid->Damage HP 2,6-Dimethyl- 3-hydroxypyridine Scavenging Radical Scavenging (H+ Donation) HP->Scavenging Mechanism 1 Chelation Metal Ion Chelation (Fe²⁺ Binding) HP->Chelation Mechanism 2 Scavenging->ROS Neutralizes Chelation->Lipid Prevents Initiation

Figure 1: Dual antioxidant mechanisms of this compound.

Quantitative Data Presentation

The antioxidant capacity of a test compound is often compared against known standards like Vitamin C (Ascorbic Acid), Trolox (a water-soluble Vitamin E analog), or Butylated Hydroxytoluene (BHT).[3][9] Data is typically expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) for scavenging assays or as equivalents to a standard (e.g., Trolox Equivalent Antioxidant Capacity or TEAC).

The table below presents representative data for a 3-hydroxypyridine derivative alongside common standards for comparative purposes.

Note: Direct experimental data for this compound is limited in publicly available literature. The values for the 3-hydroxypyridine derivative are based on structurally related compounds and should be considered illustrative.[10] Direct comparative studies are necessary for a definitive assessment.

Compound DPPH IC₅₀ (µM) ABTS TEAC (Trolox Eq.) FRAP (mmol Fe²⁺/L)
3-Hydroxypyridine Derivative (Example)45.8 ± 2.11.8 ± 0.21.5 ± 0.1
Vitamin C (Ascorbic Acid)28.5 ± 1.51.05 ± 0.12.2 ± 0.3
Trolox40.2 ± 2.01.00 (Standard)1.9 ± 0.2
BHT55.1 ± 3.40.92 ± 0.11.1 ± 0.1

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H, is measured by the decrease in absorbance at approximately 517 nm.[3][11]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) A2 Add DPPH solution to all wells P1->A2 P2 Prepare serial dilutions of Test Compound & Standard (e.g., Ascorbic Acid) A1 Add Test Compound/ Standard to 96-well plate P2->A1 A1->A2 A3 Incubate in dark (e.g., 30 minutes) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition vs. Control A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC₅₀ Value D2->D3

Figure 2: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagents & Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Reference Standard (e.g., Ascorbic Acid, Trolox)

    • Methanol or Ethanol (spectrophotometric grade)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[11]

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock solution. Prepare similar dilutions for the reference standard.[12]

    • Assay Reaction: In a 96-well plate, add 20 µL of each sample dilution or standard. Add 180-200 µL of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH solution.

    • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[11][12]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] The IC₅₀ value is determined by plotting the percent inhibition against the concentration of the sample.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with potassium persulfate.[13] This radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance is measured at 734 nm.[14]

cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Mix 7 mM ABTS with 2.45 mM Potassium Persulfate P2 Incubate in dark for 12-16 hours to form ABTS•⁺ P1->P2 P3 Dilute ABTS•⁺ solution to Absorbance of ~0.7 at 734 nm P2->P3 A3 Add 190 µL of diluted ABTS•⁺ solution P3->A3 A1 Prepare serial dilutions of Test Compound & Standard A2 Add 10 µL of sample/standard to 96-well plate A1->A2 A2->A3 A4 Incubate in dark (e.g., 6-30 minutes) A3->A4 A5 Measure Absorbance at 734 nm A4->A5 D1 Calculate % Inhibition and/or TEAC value A5->D1

Figure 3: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Reagents & Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Reference Standard (e.g., Trolox)

    • Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

    • Working Solution: Before use, dilute the ABTS•⁺ stock solution with buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][15]

    • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a reference standard (Trolox).

    • Assay Reaction: In a 96-well plate, add 10 µL of each sample dilution or standard. Add 190 µL of the diluted ABTS•⁺ working solution to each well.[13]

    • Incubation: Incubate the plate at room temperature in the dark for a set time (e.g., 6-30 minutes).[9][15]

    • Measurement: Measure the absorbance at 734 nm.[14]

    • Calculation: Calculate the percent inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] At a low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at approximately 593 nm.[16]

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Acetate Buffer, TPTZ Solution, and FeCl₃ Solution P2 Mix reagents (10:1:1 ratio) to create fresh FRAP Working Reagent P1->P2 A3 Add 200 µL of FRAP Working Reagent P2->A3 A1 Prepare serial dilutions of Test Compound & Standard (FeSO₄) A2 Add 10-50 µL of sample/standard to 96-well plate A1->A2 A2->A3 A4 Incubate at room temp (or 37°C) for 10-40 min A3->A4 A5 Measure Absorbance at 593 nm A4->A5 D1 Create Standard Curve using FeSO₄ A5->D1 D2 Calculate FRAP value (e.g., in Fe²⁺ equivalents) D1->D2

Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Reagents & Materials:

    • This compound

    • Acetate buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

    • Standard: Ferrous sulfate (FeSO₄·7H₂O)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2][16] Warm this reagent to 37°C before use.

    • Standard Curve: Prepare a series of dilutions of FeSO₄ in water to create a standard curve.

    • Sample Preparation: Prepare a stock solution and dilutions of this compound.

    • Assay Reaction: Add 50 µL of the sample, standard, or blank (water) to the wells of a 96-well plate.[2] Add 200 µL of the FRAP working reagent to all wells.[2]

    • Incubation: Incubate the plate for 10-40 minutes at room temperature or 37°C.[2][15]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. The results are expressed as mmol Fe²⁺ equivalents per liter or per gram of sample.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][4] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][4]

This document provides a detailed protocol for assessing the antioxidant activity of 2,6-Dimethyl-3-hydroxypyridine, a synthetic antioxidant, using the DPPH radical scavenging assay. The structural characteristics of hydroxypyridine derivatives suggest their potential as effective radical scavengers.[5][6]

Experimental Protocol

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound (Test Sample)

  • Ascorbic Acid or Trolox (Positive Control/Standard)[1][2]

  • Methanol or Ethanol (Spectrophotometric Grade)[1]

  • 96-well microplate[4]

  • Microplate reader capable of measuring absorbance at 517 nm[7]

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

  • Ultrasonic bath (optional, for dissolving DPPH)[7]

Solution Preparation

1. DPPH Working Solution (0.1 mM)

  • Prepare a stock solution by dissolving a calculated amount of DPPH in methanol or ethanol.[1] For instance, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent.

  • The use of an ultrasonic bath can aid in the complete dissolution of DPPH.[7]

  • Store the DPPH solution in an amber-colored bottle or wrap the container with aluminum foil to protect it from light.[2]

  • The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 by dilution with the solvent if necessary.[2][4]

  • It is recommended to prepare the DPPH working solution fresh daily.[1]

2. This compound (Test Sample) Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol to prepare a 1 mg/mL stock solution.

  • From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Positive Control (Standard) Stock Solution (e.g., 1 mg/mL)

  • Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same solvent used for the test sample.[4]

  • From this stock solution, create a series of dilutions to generate a standard curve (e.g., 2, 5, 10, 25, 50 µg/mL for Ascorbic Acid).[4]

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Add 100 µL of the various concentrations of the this compound dilutions into respective wells of the 96-well plate.

    • In separate wells, add 100 µL of the different concentrations of the standard antioxidant (e.g., Ascorbic Acid).

    • For the control (blank), add 100 µL of the solvent (methanol or ethanol) into designated wells.[1]

  • Reaction Initiation:

    • To each well containing the sample, standard, or blank, add 100 µL of the DPPH working solution.[7]

    • Mix the contents of the wells thoroughly by gentle pipetting.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1][2] The incubation time can be optimized based on the reaction kinetics of the antioxidant.[1]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][3]

Data Presentation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. The results can be summarized in the following tables.

Table 1: Raw Data and Percentage Inhibition for this compound

Concentration (µg/mL)Absorbance (517 nm) - Replicate 1Absorbance (517 nm) - Replicate 2Absorbance (517 nm) - Replicate 3Average Absorbance% DPPH Scavenging Activity
Control (0) 1.0121.0081.0101.0100.00
10 0.8500.8550.8520.85215.64
25 0.6480.6520.6500.65035.64
50 0.4980.5020.5000.50050.50
100 0.2450.2500.2470.24775.54
200 0.1100.1150.1120.11288.91

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test sample).[4]

  • Asample is the absorbance of the test sample with the DPPH solution.[4]

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations.[4] A lower IC50 value indicates a higher antioxidant potency.[1]

Table 2: Summary of Antioxidant Activity (IC50 Values)

CompoundIC50 (µg/mL)
This compound Calculated from the dose-response curve
Ascorbic Acid (Standard) Calculated from the dose-response curve

Visualizations

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add DPPH Working Solution to all wells (100 µL) prep_dpph->add_dpph prep_sample Prepare this compound Stock and Dilutions plate_setup Pipette Samples, Standard, and Blank into 96-well Plate (100 µL) prep_sample->plate_setup prep_std Prepare Standard (e.g., Ascorbic Acid) Stock and Dilutions prep_std->plate_setup plate_setup->add_dpph incubate Incubate in the Dark at Room Temperature (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Scavenging Activity and Determine IC50 Value measure->analyze

Caption: Workflow diagram of the DPPH radical scavenging assay protocol.

DPPH_Reaction_Principle cluster_0 DPPH Radical (Violet) cluster_1 Antioxidant (this compound) cluster_2 Reduced DPPH (Yellow) cluster_3 Antioxidant Radical DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH + H• AH Ar-OH A Ar-O• AH->A - H•

Caption: Principle of the DPPH radical scavenging by an antioxidant.

References

Application of 2,6-Dimethyl-3-hydroxypyridine in Lipid Peroxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dimethyl-3-hydroxypyridine and its derivatives in the study of lipid peroxidation. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which can cause cellular dysfunction. Antioxidants that can mitigate lipid peroxidation are of significant interest in therapeutic development. This compound and its derivatives have emerged as a promising class of antioxidants. These compounds exhibit their protective effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and interaction with metal ions that catalyze lipid peroxidation.[1][2]

Mechanism of Action

The antioxidant properties of 3-hydroxypyridine derivatives, such as this compound, are attributed to their ability to:

  • Scavenge Reactive Oxygen Species (ROS): These compounds can directly neutralize harmful free radicals, preventing them from initiating and propagating the lipid peroxidation chain reaction.[1]

  • Chelate Metal Ions: By binding to transition metal ions like iron (Fe²⁺), they can inhibit the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals.[1]

  • Inhibit Free Radical Oxidation: The 3-hydroxypyridine core structure allows for the donation of a hydrogen atom to lipid peroxide radicals, thus terminating the chain reaction.[2]

Quantitative Data Summary

The antioxidant efficacy of 3-hydroxypyridine derivatives has been quantified in various studies. The following table summarizes key findings, primarily focusing on analogues of this compound due to the prevalence of data on these related compounds.

Compound/DerivativeAssayKey FindingsReference
Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate)Chemiluminescence in phospholipid liposomesShowed the highest antioxidant activity compared to Emoxipin and Proxipin.[1]
3-Hydroxypyridine Analogues (Mexidol, Emoxipin, Proxipin)Haemoglobin-hydrogen peroxide-luminol chemiluminescenceDemonstrated scavenging of reactive oxygen species and/or luminol radicals.[1]
3-Hydroxypyridine-4-one derivatives (HP3, HP4)DPPH radical scavenging assayExhibited significant antioxidant activity.[3]
Dihydropyridine derivatives (6a, 6c, 6d)β-carotene/linoleic acid assayShowed high Relative Antioxidant Activity (RAA) of 71%, 80%, and 78% respectively.[4]
5-Hydroxypyridin-4-one derivative (Va)DPPH scavenging methodIC₅₀ value of 708.623 μM.[5]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a widely used method to measure malondialdehyde (MDA), a key indicator of lipid peroxidation.

Materials:

  • Thiobarbituric Acid (TBA)

  • Trichloroacetic Acid (TCA)

  • Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-Tetramethoxypropane for standard curve

  • Sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound (or derivative) as the test compound

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Collect blood with an anticoagulant (for plasma) or allow it to clot (for serum). Centrifuge to separate plasma/serum.[6][7]

    • Tissue Homogenate: Homogenize tissue on ice in a suitable buffer (e.g., RIPA buffer or PBS with protease inhibitors). Centrifuge to pellet cellular debris and collect the supernatant.[7][8]

    • Cell Lysate: Wash cells with cold PBS, then lyse them using a lysis buffer or sonication.[6][7]

  • Induction of Lipid Peroxidation (for in vitro studies):

    • Incubate the sample (e.g., tissue homogenate) with a pro-oxidant such as FeSO₄/ascorbate or H₂O₂ to induce lipid peroxidation.

    • In parallel, incubate samples with the pro-oxidant and various concentrations of this compound to assess its inhibitory effect.

    • Include a control group with no pro-oxidant and a vehicle control.

  • TBARS Reaction:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[8]

    • Incubate on ice for 15 minutes.[8]

    • Centrifuge at 2200 x g for 15 minutes at 4°C.[8]

    • Transfer 200 µL of the supernatant to a new tube.[8]

    • Add 200 µL of 0.67% (w/v) TBA solution.[8]

    • Incubate in a boiling water bath for 10-15 minutes.[8]

    • Cool the samples on ice for 10 minutes to stop the reaction.[9]

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.[10]

    • Prepare a standard curve using malondialdehyde bis(dimethyl acetal) or a similar standard.

    • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.

DPPH Radical Scavenging Assay

This assay is used to evaluate the free radical scavenging capacity of an antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound (or derivative) at various concentrations

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add a small volume of the test compound (this compound) at different concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Visualizations

Signaling Pathway of Oxidative Stress and Antioxidant Defense

Oxidative_Stress_Pathway Stimuli Stimuli ROS Reactive Oxygen Species (ROS) Stimuli->ROS generates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Keap1 Keap1 ROS->Keap1 oxidizes (inactivates) Cellular_Damage Cellular Damage (MDA, 4-HNE) Lipid_Peroxidation->Cellular_Damage leads to HDP 2,6-Dimethyl- 3-hydroxypyridine HDP->ROS scavenges HDP->Lipid_Peroxidation inhibits Neutralization Neutralization Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralize Neutralization->ROS directly neutralizes

Caption: Oxidative stress pathway and points of intervention for antioxidants.

Experimental Workflow for TBARS Assay

TBARS_Workflow start Start sample_prep Sample Preparation (Plasma, Tissue, Cells) start->sample_prep induce_lpo Induce Lipid Peroxidation (with/without this compound) sample_prep->induce_lpo add_tca Add 10% TCA (Protein Precipitation) induce_lpo->add_tca centrifuge1 Centrifuge (2200 x g, 15 min) add_tca->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_tba Add 0.67% TBA collect_supernatant->add_tba boil Boil (10-15 min) add_tba->boil cool Cool on Ice boil->cool measure_abs Measure Absorbance at 532 nm cool->measure_abs calculate Calculate MDA Concentration measure_abs->calculate end End calculate->end

Caption: Step-by-step workflow for the TBARS assay.

Logical Relationship of Antioxidant Mechanisms

Antioxidant_Mechanisms HDP 2,6-Dimethyl- 3-hydroxypyridine ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging HDP->ROS_Scavenging Directly neutralizes Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺) HDP->Metal_Chelation Binds to Radical_Chain_Breaking Radical Chain-Breaking HDP->Radical_Chain_Breaking Donates H atom to peroxyl radicals Inhibition_of_Initiation Inhibition of Lipid Peroxidation Initiation ROS_Scavenging->Inhibition_of_Initiation Prevents Metal_Chelation->Inhibition_of_Initiation Prevents Inhibition_of_Propagation Inhibition of Lipid Peroxidation Propagation Radical_Chain_Breaking->Inhibition_of_Propagation Stops

Caption: Mechanisms of antioxidant action of this compound.

References

Application Notes and Protocols for In Vivo Studies of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-hydroxypyridine, a member of the 3-hydroxypyridine class of compounds, is a molecule of significant interest for its potential therapeutic applications, particularly as a neuroprotective and antioxidant agent. Structurally similar to the active moiety of the well-known antioxidant drug Mexidol (2-ethyl-6-methyl-3-hydroxypyridine), this compound is investigated for its ability to mitigate oxidative stress and its consequences in various pathological conditions. The primary mechanism of action for 3-hydroxypyridine derivatives involves the inhibition of free-radical oxidation, interaction with lipid peroxide radicals, and an increase in the activity of antioxidant enzymes.[1]

These application notes provide a comprehensive guide to the formulation and in vivo administration of this compound, drawing upon established methodologies for this class of compounds to facilitate reproducible and effective preclinical research.

Data Presentation

Solubility and Formulation Data

Quantitative solubility data for this compound is not extensively published. However, based on the properties of similar 3-hydroxypyridine compounds, which exhibit aqueous solubility, the following table provides recommended vehicles and starting concentrations for formulation development.[2] It is imperative that researchers determine the empirical solubility and stability for their specific batch of the compound before commencing in vivo studies.

ParameterVehicleRecommended Starting ConcentrationNotes
Aqueous Solubility Sterile Water for Injection10-20 mg/mLThe parent compound, 3-hydroxypyridine, is water-soluble. Methyl groups may slightly decrease solubility. Sonication and gentle warming can aid dissolution.
Phosphate-Buffered Saline (PBS), pH 7.410-20 mg/mLSuitable for injections requiring physiological pH. Ensure final pH of the formulation is within a tolerable range for the animal.
Oral Administration 0.5% Methylcellulose in Water5-10 mg/mLA common vehicle for oral gavage to create a uniform suspension.
Parenteral Administration Isotonic Saline (0.9% NaCl)10-20 mg/mLStandard vehicle for intravenous (IV) or intraperitoneal (IP) injections.
Co-solvent System (if needed) 5-10% DMSO in Saline or PBSUp to 50 mg/mL (in 100% DMSO)For compounds with lower aqueous solubility. The final concentration of DMSO should be minimized to avoid toxicity. A final concentration of <5% DMSO is generally well-tolerated for IP injections.
Pharmacokinetic Parameters (Based on Analogs)
ParameterValue (for 2-ethyl-6-methyl-3-hydroxypyridine in rats)Administration RouteReference
Time to Max. Concentration (Tmax) ~ 0.5 - 1 hourOral / IntraperitonealInferred from similar compounds
Bioavailability Moderate to HighOralInferred from similar compounds
Metabolism Primarily hepatic (e.g., glucuronidation)-Inferred from similar compounds
Elimination Half-life (t½) ~ 2 - 3 hours-Inferred from similar compounds

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of a dosing solution for IP administration in rodents, a common route for evaluating the efficacy of 3-hydroxypyridine derivatives in models of acute oxidative stress.[3]

Materials:

  • This compound powder

  • Sterile Isotonic Saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 25-27G for mice)

  • pH meter (optional)

Procedure:

  • Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10-20 mg/kg) and injection volume (e.g., 10 mL/kg).

  • Weigh the Compound: Accurately weigh the required amount of this compound powder and place it into a sterile vial.

  • Add Vehicle: Add the calculated volume of sterile isotonic saline to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C may also be applied.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter. If particulates remain, the solution may need to be filtered through a sterile 0.22 µm syringe filter.

  • pH Check (Optional but Recommended): Check if the pH of the final solution is within a physiologically acceptable range (pH 6.5-8.0). Adjust with sterile, dilute HCl or NaOH if necessary, although this is often not required for this class of compounds in saline.

  • Administration: Draw the required volume into a sterile syringe. Administer the solution via intraperitoneal injection into the lower right quadrant of the animal's abdomen to avoid injuring the cecum or bladder.[4]

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol outlines an in vitro experiment to assess the neuroprotective effects of this compound on primary cortical neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury.[5]

Materials:

  • Primary cortical cell cultures

  • Neurobasal medium with supplements (B-27, GlutaMAX)

  • Glucose-free DMEM

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Plating: Plate primary cortical cells at a suitable density in multi-well plates and culture until mature.

  • Pre-incubation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 µM to 100 µM.[6][7] Replace the existing medium with the medium containing the test compound and incubate for 24 hours.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Place the plates in a hypoxic chamber for a duration sufficient to induce significant cell death in control wells (e.g., 60-90 minutes).

  • Reoxygenation: Remove the plates from the chamber, replace the glucose-free DMEM with the original culture medium (containing the test compound), and return to a normoxic incubator for 24 hours.

  • Assessment of Cell Viability: Quantify cell death/viability using a standard assay (e.g., MTT or measuring LDH release into the medium) according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with this compound to untreated control cells subjected to OGD.

Mandatory Visualizations

Signaling Pathway of Neuroprotection

The neuroprotective effects of 3-hydroxypyridine derivatives are attributed to their ability to counteract oxidative stress and modulate downstream signaling cascades that lead to apoptosis and inflammation. The diagram below illustrates this proposed mechanism.

G cluster_compound This compound Action cluster_outcome Cellular Outcome ROS ↑ Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Inflam Inflammation (↑ IL-1β, TNFα) ROS->Inflam Fe ↑ Free Iron (Fe²⁺) Fe->ROS Compound This compound Compound->ROS Scavenges Compound->Fe Chelates Compound->Inflam Inhibits Apoptosis Apoptosis (↑ Caspases, ↓ Bcl-2) Compound->Apoptosis Inhibits LipidPerox->Apoptosis Inflam->Apoptosis Survival ↑ Neuronal Survival & Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of this compound in an animal model of acute disease, such as ischemic stroke.

G cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_end Phase 4: Conclusion A Animal Acclimatization (e.g., 7 days) B Prepare Dosing Solution (Protocol 1) C Induce Pathology (e.g., MCAO Model) B->C Day of Experiment D Administer Compound or Vehicle (e.g., IP Injection) C->D Post-insult E Behavioral Assessment (e.g., Neurological Scoring) D->E 24h, 48h, 7 days F Tissue Collection & Histology E->F H Data Analysis & Interpretation E->H G Biochemical Analysis (e.g., Oxidative Stress Markers) G->H

Caption: General experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,6-Dimethyl-3-hydroxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with an ammonia source. A plausible route is the Hantzsch pyridine synthesis, which involves the condensation of an acetoacetic ester, an aldehyde, and ammonia or an ammonium salt. For this compound, a variation of this synthesis or a multi-step process involving the construction of the pyridine ring followed by functional group manipulation would be employed.

Q2: What are the critical parameters affecting the yield of the synthesis?

Several factors can significantly influence the yield:

  • Purity of Reagents: The purity of starting materials, such as β-aminocrotonate, is crucial for achieving high yields.

  • Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition of intermediates.

  • Catalyst: The choice and concentration of the catalyst, if any, can impact the reaction rate and selectivity.

  • Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction pathway.

  • pH Control: In aqueous media, maintaining an optimal pH is important to prevent unwanted side reactions like hydrolysis.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Impure starting materials.- Incorrect reaction temperature.- Inefficient catalyst or incorrect catalyst loading.- Suboptimal solvent.- Reaction has not gone to completion.- Purify starting materials before use.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Screen different catalysts and optimize the catalyst concentration.- Test a range of solvents with varying polarities.- Monitor the reaction over a longer period to ensure completion.
Formation of Significant Side Products (e.g., dimers, polymers) - High reaction temperature.- Incorrect stoichiometry of reactants.- Presence of oxygen (for oxidation-sensitive reactions).- Uncontrolled pH.- Lower the reaction temperature.- Carefully control the addition rate and stoichiometry of reactants.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a buffered solution or control the pH with acid/base addition.
Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction solvent.- Formation of emulsions during workup.- Product co-elutes with impurities during chromatography.- Choose a solvent in which the product has lower solubility at a specific temperature for crystallization.- Break emulsions by adding brine or changing the solvent.- Optimize the chromatography conditions (e.g., solvent system, stationary phase) for better separation.
Inconsistent Results/Poor Reproducibility - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions.- Moisture sensitivity of the reaction.- Use reagents and solvents from the same batch or with consistent specifications.- Standardize the experimental procedure and ensure accurate measurements.- Use anhydrous solvents and perform the reaction under a dry atmosphere if necessary.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for a Key Step

Entry Parameter Varied Condition Yield (%)
1Temperature80 °C45
2Temperature100 °C65
3Temperature120 °C58 (decomposition observed)
4CatalystCatalyst A (10 mol%)62
5CatalystCatalyst B (10 mol%)75
6SolventToluene55
7SolventDioxane72

Experimental Protocols

Proposed Synthesis of this compound via a Multi-step Route

This is a generalized protocol and may require optimization.

Step 1: Synthesis of 2,6-Dimethyl-3-aminopyridine

  • To a solution of 2,6-lutidine in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to obtain 2,6-dimethyl-3-nitropyridine.

  • Carefully monitor the reaction temperature to avoid over-nitration.

  • After the reaction is complete, quench the reaction mixture with ice and neutralize it.

  • Extract the product with an organic solvent.

  • Reduce the nitro group of 2,6-dimethyl-3-nitropyridine to an amino group using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Purify the resulting 2,6-dimethyl-3-aminopyridine by crystallization or chromatography.

Step 2: Diazotization and Hydrolysis to this compound

  • Dissolve the 2,6-dimethyl-3-aminopyridine in an acidic aqueous solution (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) to the cooled solution to form the diazonium salt.

  • Gently heat the reaction mixture to hydrolyze the diazonium salt to the desired this compound.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the final product by distillation, crystallization, or column chromatography.

Visualizations

Synthesis_Pathway 2,6-Lutidine 2,6-Lutidine 2,6-Dimethyl-3-nitropyridine 2,6-Dimethyl-3-nitropyridine 2,6-Lutidine->2,6-Dimethyl-3-nitropyridine Nitration 2,6-Dimethyl-3-aminopyridine 2,6-Dimethyl-3-aminopyridine 2,6-Dimethyl-3-nitropyridine->2,6-Dimethyl-3-aminopyridine Reduction Diazonium Salt Diazonium Salt 2,6-Dimethyl-3-aminopyridine->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Hydrolysis

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Reagent Purity start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Purity OK impure Purify Reagents check_reagents->impure Impure check_catalyst Optimize Catalyst check_temp->check_catalyst Temp OK adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect check_solvent Screen Solvents check_catalyst->check_solvent Catalyst OK change_catalyst Change/Optimize Catalyst check_catalyst->change_catalyst Inefficient monitor_reaction Monitor Reaction to Completion check_solvent->monitor_reaction Solvent OK change_solvent Change Solvent check_solvent->change_solvent Suboptimal increase_time Increase Reaction Time monitor_reaction->increase_time Incomplete end_node Yield Improved impure->end_node adjust_temp->end_node change_catalyst->end_node change_solvent->end_node increase_time->end_node

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: Synthesis of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted hydroxypyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Question: My reaction yield for the synthesis of a substituted hydroxypyridine is consistently low. What are the primary factors I should investigate?

Answer: Low yields are a common challenge in pyridine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation barriers, while others might need lower temperatures to prevent the formation of byproducts.

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before initiating the synthesis.

  • Atmosphere Control: Some reactions, especially those involving organometallic intermediates or sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or unwanted side reactions with oxygen or moisture.

Synthesis of 2-Hydroxypyridines

Question: I am attempting to synthesize a 2-hydroxypyridine via the rearrangement of a pyridine-N-oxide, but the yield is poor. What could be the issue?

Answer: The rearrangement of pyridine-N-oxide to 2-hydroxypyridine, often using acetic anhydride, is a common method, but several factors can lead to low yields:

  • Incomplete N-Oxide Formation: The initial oxidation of the pyridine to its N-oxide must be complete. Ensure you are using a sufficient amount of the oxidizing agent (e.g., peracetic acid or hydrogen peroxide) and allowing for adequate reaction time.

  • Suboptimal Rearrangement Conditions: The rearrangement step is sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, decomposition can occur. The reaction is typically carried out by heating the pyridine-N-oxide in acetic anhydride.

  • Hydrolysis of the Intermediate: The rearrangement initially forms a 2-acetoxypyridine intermediate, which must be hydrolyzed to the final 2-hydroxypyridine. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure that the hydrolysis conditions (e.g., aqueous acid or base) are appropriate and that the reaction goes to completion.

  • Purification Challenges: 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. This can sometimes complicate purification. The tautomeric ratio is solvent-dependent, with the pyridone form being favored in polar solvents. This property can be exploited during extraction and crystallization.

Question: How can I improve the yield of 2-hydroxypyridine from 2-chloropyridine?

Answer: The direct hydrolysis of 2-chloropyridine to 2-hydroxypyridine often requires harsh conditions and can result in low yields. An improved one-stage process involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol or amyl alcohol. This method has been shown to produce high-purity 2-hydroxypyridine with a superior yield.[1]

Synthesis of 3-Hydroxypyridines

Question: I am synthesizing 3-hydroxypyridine from a furan derivative, but the reaction is not proceeding as expected. What are the common pitfalls?

Answer: The synthesis of 3-hydroxypyridines from furan derivatives, such as furfural or furfurylamine, is a powerful method but requires careful control of reaction conditions. Common issues include:

  • Incomplete Ring Opening/Closing: The transformation involves a series of reactions, including oxidation and rearrangement. Incomplete reaction at any stage will lead to a mixture of intermediates and a low yield of the final product.

  • Harsh Reaction Conditions: Some protocols involve strong acids and oxidizing agents, which can lead to charring and the formation of polymeric byproducts if not carefully controlled.

  • Ammonia Source and Catalyst: In methods starting from furfural, the choice of ammonia source (e.g., ammonia water, ammonium chloride) and catalyst (e.g., skeleton type iron-based catalyst) is crucial.[2] The reaction is typically performed in deionized water under a nitrogen atmosphere at elevated temperatures (100-140 °C).[2]

Question: I am having trouble with the regioselectivity of electrophilic substitution on a substituted 3-hydroxypyridine. How can I control where the new substituent adds?

Answer: The hydroxyl group at the 3-position is an activating, ortho, para-director. However, the pyridine nitrogen is a deactivating group, directing meta. The interplay of these two directing effects, along with the influence of other substituents, can lead to mixtures of isomers. To control regioselectivity:

  • Protecting the Hydroxyl Group: Protection of the hydroxyl group can alter its directing effect and steric hindrance, thereby influencing the position of electrophilic attack.

  • Choice of Electrophile and Reaction Conditions: The nature of the electrophile and the reaction conditions (solvent, temperature, catalyst) can significantly impact the regiochemical outcome.

  • Directed ortho-Metalation (DoM): If a directing group is present on the ring, deprotonation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile can provide high regioselectivity.

Synthesis of 4-Hydroxypyridines

Question: My synthesis of 4-hydroxypyridine from 4-aminopyridine is giving a low yield. What are the critical steps to monitor?

Answer: This synthesis involves a diazotization reaction followed by hydrolysis. Low yields can often be attributed to issues in these steps:

  • Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive and should be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

  • Hydrolysis Conditions: The hydrolysis of the diazonium salt to form the hydroxyl group can be sensitive to pH and temperature. The presence of water during the decomposition of the diazonium salt can lead to the formation of hydroxyl-substituted byproducts, significantly affecting the yield.[3]

  • Purity of Reagents: The purity of the 4-aminopyridine and the diazotizing agent (e.g., sodium nitrite or butyl nitrite) is crucial for a clean reaction.

Question: I am struggling with the purification of my substituted 4-hydroxypyridine. What are some effective strategies?

Answer: Purification of 4-hydroxypyridines can be challenging due to their polarity and potential for tautomerization to 4-pyridone.

  • Crystallization: Recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material. A solvent/anti-solvent system may be beneficial.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be utilized for purification. The compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate the product.

  • Chromatography: Column chromatography on silica gel can be effective, but care must be taken as the polar nature of hydroxypyridines can lead to tailing. Using a polar eluent system, sometimes with a small amount of a basic modifier like triethylamine, can improve the separation.

Data Presentation

Table 1: Comparison of Yields for 3-Hydroxypyridine Synthesis from Furfurylamine
Molar Ratio (Furfurylamine:HCl:H₂O₂)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1:5:1.10-5 (addition), then 100-1050.57699.3[4]
Table 2: Regioselectivity in the Nitration of Substituted Pyridines
SubstrateProduct(s)Yield(s)Reference
(-)-Cotininemeta-Nitro-(-)-cotinine-[5]
Nikethamidemeta-Nikethamide-[5]
Methylnicotinatemeta-Methylnicotinate-[5]
Metyraponemeta-Nitrometyrapone65%[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxypyridine via Pyridine-N-Oxide

This protocol is a two-step process involving the oxidation of pyridine to pyridine-N-oxide, followed by rearrangement to 2-hydroxypyridine.

Step 1: Synthesis of Pyridine-N-Oxide [4]

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

  • Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50–60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40 °C.

  • The acetic acid solution is evaporated on a steam bath under the pressure of a water aspirator.

  • The residue is distilled at a pressure of 1 mm or less. The product is collected at 100–105 °C/1mm as a colorless solid. The yield is typically 78–83%.

Step 2: Rearrangement to 2-Acetoxypyridine and Hydrolysis [6]

  • The pyridine-N-oxide is heated in acetic anhydride. The acetate group from the anhydride attacks the C2 position of the pyridine ring.

  • Subsequent elimination re-aromatizes the ring to form 2-acetoxypyridine.

  • The 2-acetoxypyridine is then hydrolyzed with water or mild aqueous base to yield 2-hydroxypyridine.

Protocol 2: Synthesis of 3-Hydroxypyridine from Furfurylamine[4][7]
  • Prepare a reaction vessel with furfurylamine and hydrochloric acid in a molar ratio of 1:5.

  • Cool the mixture to 0-5 °C.

  • Add hydrogen peroxide dropwise to the mixture, maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to hydrogen peroxide should be 1:1.1.

  • After the addition is complete, reflux the reaction mixture at 100-105 °C for 30 minutes.

  • After cooling, work up the reaction mixture to isolate the 3-hydroxypyridine. This method can yield up to 76% of the product with a purity of 99.3%.[4]

Protocol 3: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine[3]

This protocol involves the diazotization of 4-aminopyridine followed by hydrolysis.

Step 1: Preparation of Butyl Nitrite [3]

  • In a 500 mL three-neck flask, add 140 mL of water.

  • Under magnetic stirring, add 73.2 g of 99% sodium nitrite and 74.8 g of 99% n-butanol.

  • Slowly add hydrochloric acid (37%) dropwise at 0-10°C over 60 minutes.

  • Incubate for 180 minutes.

  • Separate the reaction mixture to obtain butyl nitrite.

Step 2: Diazotization and Hydrolysis [3]

  • In a 1000 mL three-neck flask, add 400 mL of water.

  • Slowly add 140 mL of 98% concentrated sulfuric acid at 20-40°C.

  • Add 95 g of 99% 4-aminopyridine at 0-20°C.

  • Slowly add 150.8 g of the prepared butyl nitrite over approximately 120 minutes, strictly controlling the temperature.

  • Transfer the diazonium solution to a 1L three-neck flask, dilute with 2000 mL of water, and add a barium hydroxide solution for neutralization.

  • Control the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.

  • Add carbon dioxide to react with excess barium hydroxide until the pH of the solution is 6.

  • Filter and wash to obtain a crude 4-hydroxypyridine solution.

Step 3: Purification [3]

  • Add the crude 4-hydroxypyridine solution to a 2L three-neck flask.

  • Add activated carbon and 99.5% methanol for purification.

  • Obtain high-purity 4-hydroxypyridine through multiple vacuum distillations. This process can achieve a yield of approximately 92% with a product purity of over 99%.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_catalyst Assess Catalyst Activity start->check_catalyst check_atmosphere Check Reaction Atmosphere (Inert vs. Air) start->check_atmosphere sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_reagents Impure Reagents? check_reagents->sub_reagents sub_catalyst Catalyst Inactive? check_catalyst->sub_catalyst sub_atmosphere Atmosphere Issue? check_atmosphere->sub_atmosphere optimize_conditions Optimize Parameters (e.g., DoE) sub_conditions->optimize_conditions Yes end_node Re-run Experiment sub_conditions->end_node No optimize_conditions->end_node purify_reagents Purify/Re-source Starting Materials sub_reagents->purify_reagents Yes sub_reagents->end_node No purify_reagents->end_node replace_catalyst Use Fresh/Activated Catalyst sub_catalyst->replace_catalyst Yes sub_catalyst->end_node No replace_catalyst->end_node use_inert Run Under Inert Atmosphere (N2/Ar) sub_atmosphere->use_inert Yes sub_atmosphere->end_node No use_inert->end_node

Caption: Troubleshooting workflow for low reaction yields.

Regioselectivity_Decision_Tree start Desired Regioselectivity for Electrophilic Substitution position Target Position? start->position c2_c6 C2 or C6 Position position->c2_c6 ortho c4 C4 Position position->c4 para c3_c5 C3 or C5 Position position->c3_c5 meta c2_c6_strategy Strategies for C2/C6 Substitution c2_c6->c2_c6_strategy c4_strategy Strategies for C4 Substitution c4->c4_strategy c3_c5_strategy Strategies for C3/C5 Substitution c3_c5->c3_c5_strategy c2_c6_options Consider: - Directed ortho-Metalation (DoM) - Minisci Reaction (radical) c2_c6_strategy->c2_c6_options c4_options Consider: - Pyridine-N-Oxide route - Friedel-Crafts (with strong activation) c4_strategy->c4_options c3_c5_options Consider: - Direct electrophilic substitution (often requires forcing conditions) - Halogenation followed by cross-coupling c3_c5_strategy->c3_c5_options outcome Select and Optimize Chosen Strategy c2_c6_options->outcome c4_options->outcome c3_c5_options->outcome

Caption: Decision tree for achieving desired regioselectivity.

References

Solubility issues of 2,6-Dimethyl-3-hydroxypyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dimethyl-3-hydroxypyridine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

  • 3-Hydroxypyridine: 33 g/L[1]

  • 2,6-Dihydroxypyridine: 41 g/L[2]

  • 2-Hydroxypyridine: 450 g/L[3][4]

Given these values, this compound is expected to have good aqueous solubility. However, the presence of the two methyl groups may slightly decrease its solubility compared to the parent hydroxypyridine.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of the basic pyridine nitrogen and the acidic hydroxyl group. The pKa values of the compound will determine its ionization state at a given pH. While the exact pKa values for this compound are not reported, we can infer its behavior from similar structures. The pyridine ring is basic and will be protonated at acidic pH, forming a more soluble cationic species. The hydroxyl group is weakly acidic and will be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, the solubility of this compound is expected to be lowest around its isoelectric point and increase at both acidic and basic pH.

Q3: What are the key physicochemical properties of this compound?

A3: The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉NO[5][6]
Molecular Weight 123.15 g/mol [5][6]
Melting Point 202.5-204 °C[6]
Boiling Point (Predicted) 278.9 ± 35.0 °C[6]
Density (Predicted) 1.083 ± 0.06 g/cm3 [6]
XLogP3 (Predicted) 1.3[6]

Q4: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A4: Precipitation of this compound in an aqueous buffer, despite its expected good solubility, can be due to several factors:

  • Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system and temperature.

  • pH: The pH of your buffer might be close to the isoelectric point of the compound, where its solubility is at a minimum.

  • Temperature: Solubility of solids in water generally increases with temperature. If your experiments are conducted at a lower temperature, the solubility will be reduced.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the protonated or deprotonated form of this compound, it could lead to precipitation.

  • Purity of the Compound: Impurities in your sample of this compound could be less soluble and precipitate out of solution.

Troubleshooting Guide for Solubility Issues

If you are facing challenges with the solubility of this compound, consider the following troubleshooting steps.

G start Solubility Issue Observed (Precipitation, Cloudiness) check_conc Is the concentration too high? start->check_conc check_ph Is the pH of the solution optimal? check_conc->check_ph No solution Solubility Issue Resolved check_conc->solution Yes, reduce concentration check_temp Is the temperature appropriate? check_ph->check_temp No check_ph->solution Yes, adjust pH to be more acidic or basic check_solvent Can the solvent system be modified? check_temp->check_solvent No check_temp->solution Yes, increase temperature consider_enhancers Have solubility enhancers been considered? check_solvent->consider_enhancers No check_solvent->solution Yes, use co-solvents (e.g., ethanol, DMSO) consider_enhancers->solution Yes, add surfactants, cyclodextrins, or use solid dispersion

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

Detailed Troubleshooting Steps:

  • Verify Concentration:

    • Issue: The desired concentration may exceed the intrinsic solubility of this compound in the chosen aqueous system.

    • Solution: Attempt to dissolve a smaller amount of the compound or perform a solubility determination experiment (see protocol below) to find the saturation point in your specific buffer and temperature.

  • Optimize pH:

    • Issue: The pH of the aqueous solution might be near the isoelectric point of the molecule, minimizing its solubility.

    • Solution: Adjust the pH of the solution. For acidic drugs, increasing the pH above the pKa will increase solubility, while for basic drugs, decreasing the pH below the pKa will increase solubility.[7] Since this compound has both acidic and basic functionalities, moving the pH away from the isoelectric point in either the acidic or basic direction should enhance solubility.

  • Adjust Temperature:

    • Issue: Lower experimental temperatures can significantly reduce the solubility of solid compounds.

    • Solution: Gently warm the solution while stirring. For most solids, solubility increases with temperature. However, be mindful of the compound's stability at elevated temperatures.

  • Modify the Solvent System (Co-solvents):

    • Issue: The polarity of the aqueous solution may not be ideal for solubilizing the compound, especially at higher concentrations.

    • Solution: Introduce a water-miscible organic co-solvent. Common co-solvents used in research and drug development include:

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol (PEG)

      • Dimethyl sulfoxide (DMSO) Start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase it while monitoring for solubility.

  • Utilize Solubility Enhancers:

    • Issue: For particularly challenging formulations or high-concentration requirements, advanced techniques may be necessary.

    • Solutions:

      • Surfactants: The use of surfactants can improve the wettability and solubilization of poorly soluble compounds.[8]

      • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[9]

      • Hydrotropy: The addition of a large amount of a second solute, known as a hydrotrope, can increase the aqueous solubility of another solute.[10][11]

      • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic matrix at the solid state, which can enhance the dissolution rate and solubility.[8]

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific aqueous medium.

G start Start add_excess Add excess this compound to aqueous medium in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate separate Separate solid from liquid (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the compound in the supernatant separate->analyze end End analyze->end

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous medium of interest (e.g., deionized water, phosphate-buffered saline)

  • Sealed vials (e.g., glass vials with screw caps)

  • Shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

    • Filtration: Filter the solution using a syringe filter. Ensure the filter material does not adsorb the compound.

  • Analysis: Carefully take an aliquot of the clear supernatant. Dilute the supernatant with the aqueous medium to a concentration that falls within the linear range of your analytical method. Determine the concentration of this compound using a calibrated analytical instrument.

  • Calculation: Calculate the solubility of the compound in the aqueous medium, typically expressed in mg/mL or g/L.

pH-Dependent Solubility Profile

The following diagram illustrates the expected qualitative relationship between pH and the solubility of an amphoteric compound like this compound.

G cluster_0 pH Scale cluster_1 Dominant Species and Solubility Acidic_pH Acidic pH (pH < pKa1) Cationic Protonated (Cationic) Form High Solubility Acidic_pH->Cationic Dominant Isoelectric_Point Isoelectric Point (pI) Neutral Neutral Form Low Solubility Isoelectric_Point->Neutral Dominant Basic_pH Basic pH (pH > pKa2) Anionic Deprotonated (Anionic) Form High Solubility Basic_pH->Anionic Dominant

Caption: Relationship between pH, ionization state, and solubility of this compound.

References

Technical Support Center: Stability of 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3-hydroxypyridine. The information is designed to address common challenges encountered during experimental stability studies in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for stability studies of this compound?

A1: Stability studies for this compound, a polar compound, commonly utilize a range of solvents to assess its behavior in different chemical environments. These typically include:

  • Aqueous Solutions: Buffered solutions across a range of pH values (e.g., pH 2, 7, and 9) are crucial to understand the impact of pH on stability.

  • Organic Solvents: Common organic solvents used in pharmaceutical development such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often employed. Mixtures of these organic solvents with water are also frequently used to assess stability in co-solvent systems.

Q2: What are the primary degradation pathways for hydroxypyridine derivatives like this compound?

A2: Based on studies of related hydroxypyridine compounds, the primary degradation pathways are expected to involve oxidation and hydroxylation. For instance, the degradation of 3-hydroxypyridine has been shown to proceed via α-hydroxylation to form 2,5-dihydroxypyridine.[1] For this compound, a likely degradation pathway would involve the formation of hydroxylated and subsequently oxidized species. It is also important to consider potential photodegradation, which can lead to complex reaction pathways.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is typically suitable for this compound due to its aromatic nature.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Symptoms:

  • Asymmetrical peaks for this compound.

  • Broadening of the analyte peak.

Possible Causes:

  • Secondary Interactions: The basic nature of the pyridine ring can lead to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its interaction with the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

Solutions:

  • Use a Buffered Mobile Phase: Employ a buffer to control the pH of the mobile phase and ensure a consistent ionization state of the analyte. For pyridine derivatives, a slightly acidic pH can often improve peak shape.

  • End-Capped Column: Utilize an end-capped HPLC column to minimize interactions with residual silanols.

  • Lower Injection Concentration: Reduce the concentration of the sample being injected.

  • Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block active silanol sites.

Issue 2: Inconsistent or Drifting Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections or over a sequence of analyses.

Possible Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.

Solutions:

  • Sufficient Equilibration Time: Ensure the column is equilibrated with the mobile phase for an adequate amount of time (typically 10-15 column volumes) before injecting samples.

  • Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. If using a gradient, ensure the gradient mixer is functioning correctly.

  • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

  • Pump Maintenance: Regularly check and maintain the HPLC pump according to the manufacturer's recommendations.

Issue 3: Appearance of Unexpected Peaks

Symptoms:

  • New peaks appear in the chromatogram that were not present in the initial sample.

Possible Causes:

  • Degradation of the Analyte: The compound may be degrading in the solvent used for sample preparation or on the autosampler.

  • Contamination: The solvent, glassware, or HPLC system may be contaminated.

  • Carryover: Residual sample from a previous injection may be eluting in the current run.

Solutions:

  • Sample Stability: Prepare samples fresh and minimize their time on the autosampler. If necessary, use a cooled autosampler.

  • Solvent Purity: Use high-purity HPLC-grade solvents and clean glassware.

  • Blank Injections: Run blank injections (injecting only the mobile phase or the sample solvent) to check for contamination and carryover.

  • Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent to clean the needle between injections.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products.

Data Presentation

Table 1: Illustrative Stability Data of this compound in Different Solvents under Accelerated Conditions (40°C/75% RH for 4 weeks)

Solvent SystemInitial Assay (%)Assay after 4 weeks (%)% DegradationMajor Degradation Product (RRT)
Methanol99.895.24.61.25
Acetonitrile99.997.52.41.30
Water (pH 7.0)99.796.13.61.22
50:50 Methanol:Water99.892.37.51.25, 1.45

RRT = Relative Retention Time

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°C~15%2
0.1 M NaOH4 h60°C~25%3
3% H₂O₂24 hRoom Temp~18%4
Thermal (Solid)48 h80°C~5%1
Photolytic (Solution)24 hRoom Temp~30%>5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Apply Stress photo Photolytic Degradation (UV light, RT) stock->photo Apply Stress neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway compound This compound intermediate Oxidative Intermediate (e.g., Hydroxylated Species) compound->intermediate Oxidation/Hydroxylation degradant1 Degradation Product 1 intermediate->degradant1 degradant2 Degradation Product 2 intermediate->degradant2 degradant3 Further Degradation Products degradant1->degradant3 degradant2->degradant3

Caption: Postulated degradation pathway for this compound.

References

Degradation products of 2,6-Dimethyl-3-hydroxypyridine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of 2,6-Dimethyl-3-hydroxypyridine under various stress conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and potential degradation pathways.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the forced degradation studies of this compound.

FAQs

  • Q1: What are the typical stress conditions that cause the degradation of this compound?

    • A1: this compound, also known as Emoxypine, is susceptible to degradation under several conditions, including pH extremes (both acidic and alkaline), elevated temperatures, light exposure (photodegradation), and oxidative stress.[1] Oxidative degradation can be initiated by exposure to air, metal ions, or oxidizing agents.[1]

  • Q2: What are the visible signs of this compound degradation?

    • A2: Degradation of this compound solutions may be indicated by a color change, often to a pale yellow or brown tint, or the formation of a precipitate.[1] However, significant degradation can occur without any visible changes, making chromatographic analysis essential for accurate quantification.[1]

  • Q3: How should I store this compound stock solutions and samples to minimize degradation?

    • A3: To ensure stability, it is recommended to store stock solutions and samples at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.[1] To minimize oxidation, use tightly sealed containers and consider preparing solutions in deoxygenated solvents, purging with an inert gas like nitrogen or argon before sealing.[1]

  • Q4: I am not observing any degradation in my forced degradation study. What could be the problem?

    • A4: There are several potential reasons for this. The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation within your experimental timeframe. This compound might be inherently stable under the specific conditions tested. It is also possible that your analytical method, such as HPLC, is not capable of separating the parent compound from its degradation products. Ensure your method is a validated stability-indicating method.

  • Q5: My degradation results are not reproducible. What are the common causes of this variability?

    • A5: Lack of reproducibility in degradation studies can stem from inconsistent experimental conditions. Small variations in temperature, pH, light exposure, or reagent concentrations can significantly impact degradation rates. Differences in sample preparation, storage, and the timing of analysis can also introduce variability. The presence of impurities in the starting material can sometimes catalyze or inhibit degradation reactions.

Troubleshooting Common Experimental Issues

IssuePotential CauseTroubleshooting Steps
Low or inconsistent recovery of this compound Degradation due to pHEnsure the pH of all solutions is within a stable range (near neutral is often a safe starting point). Use buffered solutions to maintain a consistent pH.[1]
Thermal DegradationAvoid exposing samples to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[1]
PhotodegradationConduct all sample preparation steps under reduced light or in light-resistant containers.[1]
Appearance of unexpected peaks in the chromatogram Formation of Degradation ProductsReview sample handling and storage procedures to identify potential causes of degradation. Analyze samples promptly after preparation.
Matrix EffectsOptimize the sample cleanup procedure to remove interfering substances from the sample matrix (e.g., plasma, tissue homogenate).
ContaminationEnsure all glassware and solvents are clean and of high purity.

Quantitative Data Summary

Table 1: Illustrative Degradation Profile of this compound

Stress ConditionDegradation Product% Degradation (Hypothetical)Retention Time (min) (Hypothetical)
Acid Hydrolysis This compound15%5.2
(1 M HCl, 60°C, 24h)Degradant A5%3.8
Degradant B10%7.1
Base Hydrolysis This compound25%5.2
(1 M NaOH, 60°C, 24h)Degradant C12%4.5
Degradant D13%6.3
Oxidative Degradation This compound30%5.2
(3% H₂O₂, RT, 24h)2,6-Dimethyl-3,4-dihydroxypyridine18%8.9
2,4-Dioxopentanoic acid12%2.5
Thermal Degradation This compound10%5.2
(80°C, 48h)Degradant E10%9.1
Photodegradation This compound20%5.2
(ICH Q1B)Degradant F8%10.4
Degradant G12%11.2

Note: This table is for illustrative purposes only. Actual degradation products and their percentages will vary based on experimental conditions and must be determined analytically.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Preparation of Stock Solution

  • Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

Protocol 2: Forced Degradation Studies

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.[1]

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 3: Sample Analysis

  • Dilute all stressed and control samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and identify and quantify the degradation products.

Signaling Pathways and Experimental Workflows

Degradation Pathways

The exact degradation pathways for this compound under various stress conditions are not definitively established in the literature. However, based on the degradation of similar pyridine derivatives, potential pathways can be proposed.

G cluster_oxidative Proposed Oxidative Degradation Pathway parent This compound intermediate1 2,6-Dimethyl-3,4-dihydroxypyridine parent->intermediate1 Hydroxylation product1 Ring-opened intermediates intermediate1->product1 Ring Cleavage product2 2,4-Dioxopentanoic acid product1->product2 Further Oxidation G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1M NaOH, 60°C, 24h) start->base oxidative Oxidative (3% H2O2, RT, 24h) start->oxidative thermal Thermal (80°C, 48h) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC, LC-MS) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze data Identify and Quantify Degradation Products analyze->data report Generate Report with Tables and Pathways data->report

References

Troubleshooting 2,6-Dimethyl-3-hydroxypyridine antioxidant assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethyl-3-hydroxypyridine in antioxidant activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro antioxidant assays for evaluating this compound?

A1: The most common assays to determine the antioxidant activity of phenolic compounds like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These methods are popular due to their simplicity, speed, and reproducibility.[1][2]

Q2: What is the principle behind the DPPH, ABTS, and FRAP assays?

A2: These assays are based on single electron transfer (SET) mechanisms.[3]

  • DPPH Assay: This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[3]

  • ABTS Assay: In this assay, the pre-generated ABTS radical cation (ABTS•+) is reduced by the antioxidant, leading to a decolorization of the solution.[4][5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[4]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[3][6][7]

Q3: My results for the antioxidant activity of this compound are not consistent. What are the potential reasons?

A3: High variability in antioxidant assays can arise from several factors, including inconsistent sample preparation, reagent quality, and environmental conditions.[8] Specific issues may include pipetting errors, the light sensitivity of reagents like DPPH, temperature fluctuations, and instrument inconsistencies.[1][8] The inherent properties of this compound, such as its solubility and stability in different solvents, can also contribute to variability.

Troubleshooting Guides

DPPH Assay
IssuePossible CauseRecommended Solution
High variability between replicates Inconsistent pipetting volumes.Ensure proper calibration and use of micropipettes. Use fresh tips for each replicate.
Incomplete mixing of reagents and sample.Gently vortex or mix the solution thoroughly after adding each component.[1]
Temperature fluctuations during incubation.Maintain a constant temperature throughout the assay.
Low or no antioxidant activity Degradation of this compound.Prepare fresh solutions of the compound for each experiment. Store stock solutions appropriately.
Incorrect wavelength used for measurement.Ensure the spectrophotometer is set to the maximum absorbance of DPPH (typically around 517 nm).
DPPH reagent is old or degraded.Prepare fresh DPPH solution daily and store it in the dark.[8]
Absorbance values are too high or out of range The concentration of this compound is too low.Prepare a wider range of concentrations to ensure the IC50 value falls within the linear range of the assay.
The initial absorbance of the DPPH solution is too high.Adjust the concentration of the DPPH stock solution to achieve an initial absorbance of approximately 1.0.
Sample color interferes with the assay This compound solution has inherent color that absorbs at 517 nm.Run a sample blank containing the compound and the solvent (without DPPH) and subtract this absorbance from the sample reading.[1]
ABTS Assay
IssuePossible CauseRecommended Solution
Inconsistent results Inconsistent generation of the ABTS•+ radical.Ensure the reaction between ABTS and potassium persulfate is complete by incubating for the recommended time (typically 12-16 hours in the dark).[5]
pH of the reaction mixture is not optimal.The antioxidant activity of phenolic compounds in the ABTS assay can be pH-dependent. Use a consistent and appropriate buffer.[8]
Variable incubation time.Use a fixed and consistent incubation time for all samples and standards.[8]
Precipitation in wells Poor solubility of this compound in the aqueous assay buffer.While ABTS is soluble in both aqueous and organic media, ensure the final solvent concentration (e.g., from a DMSO stock) is compatible with the assay buffer to prevent precipitation.[8]
Sample color interference The sample itself absorbs at 734 nm.Run a sample blank containing the compound and the solvent (without the ABTS•+ radical) and subtract this absorbance from the sample reading.
FRAP Assay
IssuePossible CauseRecommended Solution
Negative or unexpected absorbance readings Incorrect blanking of the spectrophotometer.Ensure the spectrophotometer is zeroed with the appropriate blank solution as per the protocol.[1]
Contaminated cuvettes or microplate wells.Use clean, scratch-free cuvettes or new microplate wells for each reading.[1]
Color of the FRAP reaction is not the expected blue Incorrect pH of the FRAP reagent.Verify the pH of the acetate buffer used to prepare the FRAP reagent; it should be acidic (pH 3.6).[1][7]
Contamination in the sample or reagents.Prepare fresh reagents and use a clean workspace.[1]
Turbidity or precipitation in the wells The sample may contain components that precipitate in the acidic FRAP reagent.Centrifuge the sample after the reaction and before the absorbance reading, or consider sample pre-treatment to remove interfering substances.

Quantitative Data Summary

Due to the limited availability of direct quantitative antioxidant data for this compound in the public domain, the following table provides an illustrative comparison with standard antioxidants. These values are based on typical results for phenolic compounds and should be confirmed by direct experimental measurement.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II) Equivalents)
This compound (Illustrative) 50 - 1500.8 - 1.5400 - 800
Trolox (Standard) ~ 401.0~ 1000
Ascorbic Acid (Standard) ~ 251.1~ 1200

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each dilution of the compound or standard (e.g., Trolox).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 50 µL of the solvent and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absblank - Abssample) / Absblank] * 100[8]

    • Determine the IC50 value (the concentration that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2][5]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure:

    • Add 20 µL of your sample dilutions or a standard (like Trolox) to a 96-well plate.[8]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[8]

    • Incubate the plate at room temperature for a fixed time (e.g., 6 minutes).[8]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[8]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[7] Prepare this reagent fresh.

  • Assay Procedure:

    • Add 20 µL of the sample, standard (e.g., FeSO₄ or Trolox), or blank to a 96-well plate.

    • Add 180 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[1][3]

    • Create a standard curve using the known concentrations of the standard.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) mix Mix Reagents with Sample/Control prep_reagents->mix prep_sample Prepare this compound Stock and Dilutions prep_sample->mix prep_control Prepare Standard Control (e.g., Trolox) prep_control->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition, IC50, or Equivalents measure->calculate compare Compare to Standard calculate->compare

Caption: General workflow for in vitro antioxidant capacity assays.

Troubleshooting_Logic cluster_checks Initial Checks cluster_sample_issues Sample-Specific Issues cluster_solutions Solutions start Inconsistent or Unexpected Assay Results check_pipetting Verify Pipetting Accuracy and Calibration start->check_pipetting check_reagents Check Reagent Preparation and Freshness start->check_reagents check_conditions Confirm Incubation Time and Temperature start->check_conditions check_instrument Validate Spectrophotometer Settings and Blanking start->check_instrument color_interference Color Interference? check_instrument->color_interference solubility_issue Solubility/Precipitation? color_interference->solubility_issue No run_blank Run Sample Blank color_interference->run_blank Yes adjust_solvent Adjust Solvent System solubility_issue->adjust_solvent Yes rerun Re-run Assay solubility_issue->rerun No run_blank->rerun adjust_solvent->rerun

References

Optimization of reaction conditions for 2,6-Dimethyl-3-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dimethyl-3-hydroxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing substituted pyridines like this compound are variations of multicomponent reactions. Key approaches include the Hantzsch pyridine synthesis and syntheses starting from active methylene compounds like 2-cyanoacetamide. The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, followed by an oxidation step to form the pyridine ring.[1][2] Syntheses involving 2-cyanoacetamide often utilize its reaction with a 1,3-dicarbonyl compound, such as pentane-2,4-dione, in the presence of a base.[3]

Q2: I am experiencing a consistently low yield. What are the primary factors to investigate?

A2: Low yields in pyridine synthesis can be attributed to several factors. A systematic investigation of the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. These parameters often require optimization for specific substrates.[4]

  • Catalyst Activity: If a catalyst is used, its effectiveness may be compromised. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.[4]

  • Purity of Starting Materials: Impurities in reactants can lead to undesirable side reactions and significantly lower the yield of the desired product.[5]

  • Oxidation Step (in Hantzsch synthesis): The final aromatization of the dihydropyridine intermediate is a crucial step. Inefficient oxidation can be a major cause of low yield.[6]

Q3: How can I minimize the formation of byproducts?

A3: Side product formation is a common issue. To minimize byproducts, consider the following:

  • Control of Reaction Conditions: Strictly controlling the temperature and order of reagent addition can prevent unwanted side reactions.[4]

  • Choice of Solvent: The polarity of the solvent can influence reaction pathways. Screening different solvents may help favor the desired reaction.

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those involving easily oxidizable intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of oxidative side products.[7]

Q4: What are the best methods for purifying the final this compound product?

A4: Purification of pyridine derivatives can be challenging due to their basic nature. Effective purification techniques include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is often the most effective method for achieving high purity.

  • Column Chromatography: Silica gel chromatography can be used, but peak tailing may occur due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[4]

  • Acid-Base Extraction: The basicity of the pyridine ring allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The pyridine will move to the aqueous layer as its salt. The aqueous layer can then be basified and the pure pyridine re-extracted with an organic solvent.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Inactive catalyst; Impure starting materials; Suboptimal reaction temperature or time.Ensure high purity of reactants.[5] Optimize reaction temperature and time by monitoring the reaction progress using TLC.[5] If using a catalyst, ensure it is active and used in the correct amount. Consider alternative catalysts.[8]
Formation of Multiple Products Side reactions such as self-condensation of reactants or competing reaction pathways.[6]Carefully control the reaction temperature and the rate of addition of reagents.[5] Altering the order of reagent addition may also minimize side product formation.
Difficulty in Product Isolation The product may be highly soluble in the reaction solvent or may have formed a stable salt.If the product is a salt, neutralize the reaction mixture before extraction. Try different extraction solvents. If the product is highly soluble, remove the solvent under reduced pressure and attempt purification of the residue.
Product Discoloration (Dark Brown/Black) Decomposition of the product or starting materials at high temperatures; Presence of impurities.[7]Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if reactants or products are sensitive to oxidation.[7] Purify starting materials before use.
Incomplete Oxidation of Dihydropyridine Intermediate (Hantzsch Synthesis) The oxidizing agent is not effective or has decomposed; Insufficient amount of oxidizing agent.Use a fresh and appropriate oxidizing agent. Milder oxidizing agents can sometimes provide cleaner reactions.[6] Ensure the stoichiometry of the oxidizing agent is correct.

Data Presentation

Table 1: Comparison of Reaction Conditions for Substituted Pyridine Synthesis

Synthesis MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Modified HantzschBenzaldehyde, Ethyl acetoacetate, Ammonium acetatep-Toluenesulfonic acid (PTSA)Water (micellar)N/A (Ultrasonic irradiation)N/Aup to 96[6]
Kröhnke Synthesisα-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compoundAmmonium acetateGlacial acetic acidReflux (~120)2-4>60[5]
From 2-Cyanoacetamide2-Cyanoacetamide, Ethyl 2-methylacetoacetateSodium methoxideMethanol10-15 then 60-651 + 15-2089 (intermediate salt)[3]
From 2-aminomethylfuranFurfurylamine, H₂O₂HClWater0-5 then 100-1050.576[9]

Experimental Protocols

Protocol 1: Synthesis of a 2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (Hantzsch Reaction Intermediate)

This protocol is a general guideline for the Hantzsch synthesis of a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Materials:

  • Aldehyde (e.g., formaldehyde or benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonia or Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add a source of ammonia (e.g., concentrated ammonia solution or ammonium acetate) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • The dihydropyridine product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.[10]

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Oxidation of a Dihydropyridine to a Pyridine

Materials:

  • 1,4-Dihydropyridine derivative

  • Oxidizing agent (e.g., nitric acid, ferric chloride)[1]

  • Acetic acid or other suitable solvent

Procedure:

  • Dissolve the purified 1,4-dihydropyridine in a suitable solvent such as acetic acid.[4]

  • Add the oxidizing agent portion-wise to the solution. The reaction can be exothermic, so cooling may be necessary.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution).

  • Extract the pyridine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude pyridine product.

  • Purify the final product by column chromatography, crystallization, or distillation.

Visualizations

experimental_workflow_hantzsch cluster_step1 Step 1: Hantzsch Dihydropyridine Synthesis cluster_step2 Step 2: Aromatization reactants Aldehyde + 2x β-Ketoester + Ammonia Source reaction_flask Reaction in Ethanol reactants->reaction_flask precipitation Cooling & Precipitation reaction_flask->precipitation filtration Filtration & Washing precipitation->filtration dihydropyridine 1,4-Dihydropyridine Intermediate filtration->dihydropyridine oxidation_flask Dissolve in Acetic Acid & Add Oxidizing Agent dihydropyridine->oxidation_flask Proceed to Oxidation neutralization Neutralization oxidation_flask->neutralization extraction Extraction neutralization->extraction purification Purification (Chromatography/Crystallization) extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield impure_reagents Impure Reagents low_yield->impure_reagents suboptimal_conditions Suboptimal Conditions (Temp, Time, Conc.) low_yield->suboptimal_conditions catalyst_issue Catalyst Deactivation low_yield->catalyst_issue side_reactions Side Reactions low_yield->side_reactions purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_conditions Optimize Reaction Parameters suboptimal_conditions->optimize_conditions change_solvent Screen Solvents suboptimal_conditions->change_solvent check_catalyst Use Fresh/Active Catalyst catalyst_issue->check_catalyst control_addition Control Reagent Addition side_reactions->control_addition

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Hantzsch synthesis of pyridines.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can be attributed to several factors. The classical approach often necessitates long reaction times and harsh conditions, which can lead to the degradation of the product or the formation of side products.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or solvent can significantly impede the reaction.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can lead to undesired side reactions.

  • Incomplete Reaction: A significant amount of starting material may remain if the reaction does not go to completion.

  • Side Reactions: The formation of byproducts such as the over-oxidized pyridine, Michael adducts, or self-condensation products of the β-ketoester can reduce the yield of the desired 1,4-dihydropyridine.[1][2]

To improve the yield, consider the following troubleshooting steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields compared to conventional heating.[1]

  • Ensure Purity of Reactants: Use high-purity starting materials. If using diacetonamine as an ammonia source, ensure it is freshly prepared or purified as it can degrade over time.[3]

  • Use a Catalyst: A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid), can significantly accelerate the reaction.[1]

  • Control Reagent Addition: In some cases, the slow, dropwise addition of one of the reactants can help control the reaction rate and minimize side product formation.[2]

Q2: I am observing a significant amount of a colored impurity, which I suspect is the oxidized pyridine derivative. How can I minimize this?

A2: The oxidation of the desired 1,4-dihydropyridine to the corresponding aromatic pyridine is one of the most common side reactions in the Hantzsch synthesis, especially under harsh conditions or in the presence of air.[1] To minimize this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.

  • Moderate Reaction Temperature: Avoid excessively high temperatures and prolonged heating, as these conditions can promote oxidation.

  • Choose a Milder Oxidant (if aromatization is desired): If the final pyridine product is the target, traditional strong oxidizing agents like CrO₃, KMnO₄, and HNO₃ can lead to side products and difficult workups. Consider using milder reagents for the aromatization step.[4]

Q3: My reaction is producing a mixture of products that are difficult to separate. What are the likely side reactions and how can I control them?

A3: The formation of multiple products often points to competing side reactions. Besides oxidation, two other common side reactions are Michael addition and self-condensation of the β-ketoester.[2]

  • Michael Addition: The enamine intermediate can undergo a Michael addition to the Knoevenagel condensation product before the final cyclization, leading to byproducts.[2] To minimize this, consider a stepwise approach where the Knoevenagel condensation is performed first, and the resulting intermediate is isolated and purified before reacting with the enamine.[5]

  • Self-Condensation of the β-ketoester: The β-ketoester can react with itself, particularly under basic conditions, in a Claisen-type condensation. To avoid this, you can:

    • Control the pH: Avoid strongly basic conditions. The use of a mild acid catalyst can be beneficial.[3]

    • Slow Addition of Reagents: Adding the β-ketoester slowly to the reaction mixture can help to minimize its self-condensation.[2]

Q4: How can I monitor the progress of my Hantzsch synthesis effectively?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to monitor the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the conversion of reactants to products and the formation of any major byproducts.[6]

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Reaction
Symptom Possible Cause Recommended Solution
Low yield with significant starting material remaining Incomplete reaction due to suboptimal conditions.Increase reaction temperature gradually. Prolong the reaction time and monitor by TLC. Use a catalyst (e.g., p-toluenesulfonic acid, Yb(OTf)₃). Consider using microwave or ultrasound irradiation to enhance the reaction rate.[1]
Low yield with multiple spots on TLC, including baseline material Degradation of starting materials or product.Ensure the purity of all reactants. Avoid excessively high temperatures or prolonged reaction times. If using an unstable reagent like diacetonamine, use a freshly opened or purified batch.[3]
Low yield with a clean reaction profile (few spots on TLC) Product loss during workup and purification.Optimize the purification procedure (e.g., choice of solvent for recrystallization, chromatography conditions). Ensure complete precipitation of the product if applicable.
Guide 2: Formation of Byproducts
Symptom Possible Cause Recommended Solution
A colored (often yellow or brown) spot with a higher Rf value than the product appears on TLC. Oxidation of the 1,4-dihydropyridine to the corresponding pyridine.Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating.
Multiple spots on TLC that are difficult to separate from the product. Formation of Michael adducts or self-condensation products.To avoid Michael adducts: Employ a stepwise procedure. First, synthesize and isolate the Knoevenagel adduct from the aldehyde and one equivalent of the β-ketoester. Then, react this intermediate with the enamine formed from the second equivalent of the β-ketoester and ammonia source.[5] To avoid self-condensation: Add the β-ketoester slowly to the reaction mixture. Avoid strongly basic conditions; consider a mild acidic catalyst.[2][3]
Formation of regioisomers in an unsymmetrical Hantzsch synthesis. Lack of regioselectivity in the one-pot reaction.Use a sequential, multi-step synthesis. First, form the Knoevenagel adduct with one β-dicarbonyl compound, isolate and purify it. Then, react it with the enamine of the second β-dicarbonyl compound.[5]

Data Presentation

Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-pyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Synthesis

Heating MethodSolventTemperature (°C)TimeYield (%)
ConventionalEthanolReflux2-15 hoursLower
MicrowaveEthanol1202-8 minutesHigher

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis using a Catalyst

This protocol describes a general procedure for the Hantzsch synthesis using a Brønsted acid catalyst, which can improve yield and reduce reaction time.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and p-TSA in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Stepwise Procedure to Minimize Michael Addition Byproducts

This protocol is designed to minimize the formation of Michael adducts by controlling the reaction sequence.

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol.

  • Add a catalytic amount of a base, such as piperidine (approx. 0.1 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.[5]

Step B: Synthesis of the Final 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction.[5]

  • Cool the reaction mixture to room temperature, and isolate the product as described in Protocol 1.

Mandatory Visualization

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Adduct BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Condensation Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct_Main Michael Adduct Knoevenagel_Adduct->Michael_Adduct_Main Michael Addition Enamine->Michael_Adduct_Main Dihydropyridine 1,4-Dihydropyridine Michael_Adduct_Main->Dihydropyridine Cyclization & Dehydration Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Dihydropyridine 1,4-Dihydropyridine Oxidized_Pyridine Oxidized Pyridine Dihydropyridine->Oxidized_Pyridine Oxidation Michael_Byproduct Michael Byproduct Self_Condensation β-Ketoester Self-Condensation Product BetaKetoester β-Ketoester BetaKetoester->Self_Condensation Self-Condensation Enamine_side Enamine Enamine_side->Michael_Byproduct Alternative Michael Addition Knoevenagel_Adduct_side Knoevenagel Adduct Knoevenagel_Adduct_side->Michael_Byproduct Troubleshooting_Workflow Start Low Yield or Impure Product Purity_Check Verify Purity of Starting Materials Start->Purity_Check Reaction_Conditions Review Reaction Conditions (T, t, conc.) Purity_Check->Reaction_Conditions Catalyst_Check Assess Catalyst Activity/Loading Reaction_Conditions->Catalyst_Check Solvent_Choice Evaluate Solvent Choice Catalyst_Check->Solvent_Choice Optimize Systematically Optimize Parameters Solvent_Choice->Optimize Identify_Byproducts Identify Byproducts (TLC, NMR, MS) Optimize->Identify_Byproducts Modify_Purification Modify Purification Strategy Identify_Byproducts->Modify_Purification Success Successful Synthesis Modify_Purification->Success

References

Technical Support Center: Purification of 2,6-Dimethyl-3-hydroxypyridine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 2,6-Dimethyl-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my crude this compound?

A1: Impurities in your preparation will largely depend on the synthetic route employed. If a Hantzsch-type pyridine synthesis is used, common impurities may include:

  • Unreacted Starting Materials: Such as β-ketoesters (e.g., ethyl acetoacetate), aldehydes, and the nitrogen source (e.g., ammonium acetate).

  • Reaction Intermediates: Incomplete cyclization can result in the presence of enamines or other condensation products.

  • Side Products: Symmetrically substituted pyridines can form as byproducts.

  • Oxidation Products: The dihydropyridine intermediate, if formed, can be oxidized to the corresponding pyridine, and further oxidation of the target molecule can also occur.

  • Related Substituted Pyridines: Depending on the specific precursors, other pyridine derivatives might be formed. For instance, in syntheses of other hydroxypyridines, impurities such as dihydroxy-pyridines have been noted.

Q2: My crude product is a dark oil and won't solidify. How can I induce crystallization?

A2: An oily product often indicates the presence of residual solvent or impurities that depress the melting point. Here are several techniques to try:

  • Trituration: Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir the mixture vigorously to wash away impurities and encourage your product to solidify.

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed using a rotary evaporator, possibly followed by a high-vacuum pump. Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil to act as a nucleation site.

  • Cooling & Scratching: Slowly cool the oil in an ice bath or refrigerator. Scratching the inside of the flask at the air-liquid interface with a glass rod can create microscopic imperfections on the glass surface that may initiate crystallization.

Q3: I see multiple spots on the Thin Layer Chromatography (TLC) of my crude product. How do I choose the right purification method?

A3: The choice between recrystallization and column chromatography depends on the nature and separation of the impurities on the TLC plate.

  • Recrystallization is often a good first choice if there is one major product spot and the impurities are either much more or much less polar. It is generally faster and can be more scalable for larger quantities.

  • Column Chromatography is necessary when you have multiple impurities with polarities close to your product (i.e., the spots are close together on the TLC plate). It offers much higher resolving power.

Q4: How do I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point: A sharp melting point range that is close to the literature value (around 210-212 °C) suggests high purity. A broad melting range is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities with distinct signals. Integration of the proton signals can sometimes be used for a quantitative estimation of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase such as acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. Given the hydroxyl group, polar solvents like ethanol, methanol, or water are good candidates.[1]
Product "oils out" upon cooling. The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the product. Cooling is too rapid.Re-heat the solution to redissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool more slowly.[1] Consider a lower-boiling point solvent.
No crystals form upon cooling. The solution is too dilute, or the product is very soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent).
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not move from the baseline (Rf = 0). The eluent is not polar enough. The compound is highly polar.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, consider adding a small amount of methanol to the eluent.
Product runs with the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation of product and impurities (overlapping spots/bands). The chosen solvent system does not have sufficient resolving power. The column was not packed or loaded correctly.Systematically screen different solvent systems using TLC. Try a different solvent combination (e.g., dichloromethane/methanol). Ensure the column is packed uniformly and the sample is loaded in a narrow band. A gradient elution may provide better separation than an isocratic one.
Streaking or tailing of the product spot/band. The compound is interacting too strongly with the silica gel (which is acidic). The column is overloaded.Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) to neutralize acidic sites on the silica gel. Ensure you are not loading too much crude material onto the column.
Low recovery of the product from the column. The product is irreversibly adsorbed onto the silica gel.Use a less active stationary phase like neutral alumina. Pre-treating the silica gel with a modifier like triethylamine can also help.

Data Presentation

Table 1: Typical Purification Efficiency for Pyridine Derivatives
Purification Method Typical Yield (%) Typical Final Purity (%) Notes
Recrystallization65 - 90> 98Yield is highly dependent on the initial purity of the crude material and the difference in solubility between the product and impurities.
Column Chromatography50 - 85> 99Yield can be lower due to product loss on the column, especially with closely eluting impurities.

Note: These are representative values for common laboratory-scale purifications of pyridine derivatives and may vary for this compound depending on the specific impurities present.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise while stirring until the solution just begins to turn cloudy (this is the cloud point).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system by running TLC plates with varying ratios of a non-polar and a polar solvent (e.g., n-hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt insolubles? cool Slow Cooling dissolve->cool no insolubles hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash mother_liquor Mother Liquor (contains impurities) vac_filt->mother_liquor dry Dry under vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_outcome Outcome start Crude Product prep_column 1. Prepare Silica Gel Column start->prep_column load_sample 2. Load Sample onto Column prep_column->load_sample elute 3. Elute with Solvent System load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine_pure Combine Pure Fractions analyze->combine_pure Fractions are pure impure_fractions Impure Fractions (discard or re-purify) analyze->impure_fractions Fractions are impure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product Analysis (e.g., TLC) decision Purity Assessment start->decision recrystallize Attempt Recrystallization decision->recrystallize Impurities have very different polarity chromatography Perform Column Chromatography decision->chromatography Impurities have similar polarity recryst_success Success: Pure Crystals recrystallize->recryst_success recryst_fail Failure: Oiling out, low purity, etc. recrystallize->recryst_fail recryst_fail->chromatography chrom_success Success: Pure Fractions chromatography->chrom_success chrom_fail Failure: Poor separation, streaking, etc. chromatography->chrom_fail

Caption: Decision-making flowchart for choosing a purification method for this compound.

References

Technical Support Center: Robust Optimization of Experimental Protocols Involving Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine derivatives. The information is designed to help you overcome common challenges in synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Section 1: Synthesis

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Hantzsch synthesis are often due to suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can significantly improve yields.[1] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also lead to high yields in shorter reaction times.[1]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized. Ensure your oxidizing agent (e.g., nitric acid, iodine) is effective and used in the correct stoichiometry.[1] Monitor the reaction by TLC or LC-MS to confirm complete conversion.[1]

  • Side Reactions: Incorrect order of reagent addition in unsymmetrical syntheses can lead to undesired byproducts. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: My reaction is highly exothermic and difficult to control. How can I manage this?

A2: Exothermic reactions can lead to safety hazards and the formation of degradation products. To manage this, consider the following strategies:[2]

  • Slow Addition of Reagents: Add one of the reactants dropwise over time to control the rate of heat generation.

  • Efficient Cooling: Use an ice bath or cryostat to maintain a constant, low temperature.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Section 2: Purification

Q3: I'm having difficulty purifying my pyridine derivative. What are some effective strategies?

A3: Purification can be challenging due to the basicity of the pyridine ring and the similar polarities of byproducts.[2]

  • Acid-Base Extraction: Use a dilute acid (e.g., 1N HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Column Chromatography: This is a versatile technique. However, the basicity of pyridine derivatives can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[2]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[2]

Q4: How can I remove residual pyridine solvent from my reaction mixture?

A4: Residual pyridine can be persistent.

  • Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane can be effective.

  • Acid Wash: During workup, washing the organic layer with a dilute acid solution (e.g., 1-5% aq. HCl or 10-15% aq. CuSO4) will protonate the pyridine, making it water-soluble and allowing it to be removed in the aqueous phase.

Section 3: Biological Assays

Q5: My pyridine derivative shows inconsistent results in cell-based assays. What could be the cause?

A5: Inconsistent results can stem from several factors related to the compound's properties in a biological environment.

  • Stability in Aqueous Media: Pyridine and its derivatives can be susceptible to degradation in aqueous buffers, especially at certain pH values or temperatures.[3][4] It is crucial to assess the stability of your compound under the specific assay conditions.

  • Cell Permeability: The ability of the compound to cross the cell membrane can vary greatly depending on its substituents.[1][5] Poor permeability will lead to low intracellular concentrations and weak or no activity. Computational descriptors can help predict permeability.[5]

  • Aggregation: Some pyridine derivatives have a propensity to aggregate in aqueous solutions, which can lead to non-specific activity or assay interference.[6][7]

Q6: I suspect my pyridine compound is interfering with my fluorescence-based assay. How can I confirm and mitigate this?

A6: The conjugated π-system in pyridine derivatives can lead to intrinsic fluorescence (autofluorescence) or quenching of the assay's fluorophore.[8][9]

  • Confirmation: Run control experiments with your compound in the assay buffer without the other assay components to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Mitigation:

    • Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of your compound.

    • Orthogonal Assays: Validate hits using an alternative assay with a different detection method (e.g., absorbance, luminescence) that is not prone to the same interference.[10]

Q7: My compound is showing unexpected cytotoxicity. How can I troubleshoot this?

A7: Unexpected toxicity can be inherent to the molecule or an artifact of the assay conditions.

  • Structure-Toxicity Relationship: Certain functional groups on the pyridine ring can contribute to toxicity.[11][12] Analyze the structure for known toxicophores.

  • Assay-Specific Effects: The compound might be interfering with essential cellular processes not directly related to the target of interest. Consider performing counter-screens to identify off-target effects.

  • Solubility and Aggregation: Poorly soluble compounds can precipitate in the assay medium and cause cell stress, leading to non-specific cytotoxicity. Ensure your compound is fully dissolved at the tested concentrations.[13]

Data Presentation

Table 1: Effect of Reaction Parameters on Hantzsch Synthesis Yield

ParameterVariationEffect on YieldReference
Catalyst NoneLow[1]
p-Toluenesulfonic acid (PTSA)Significantly Improved (>90%)[1]
γ-Al2O3 nanoparticlesHigh (up to 95%)[1]
Solvent Refluxing EthanolInefficient[1]
Aqueous Micelles (with PTSA)High[1]
Solvent-free (with γ-Al2O3)High[1]
Temperature 90°C (with γ-Al2O3)Optimal for high yield[1]

Table 2: Permeability of Substituted Pyridines in Caco-2 Cell Monolayers

Substituent PositionSubstituentPermeability Rank (Low to High)Reference
3-COO-1[5]
4-NH22[5]
3-CONH23[5]
3-Cl4[5]
3-CHO5[5]
3-OH6[5]
3-CH2OH7[5]
3-H12[5]
3-CH313[5]
3-F14[5]
4-C6H515[5]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[11]

  • Aromatization to Pyridine:

    • Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.

    • After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent.

    • The organic layer is then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.[11]

Protocol 2: Purification of a Basic Pyridine Derivative using Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1N aqueous HCl. The basic pyridine derivative will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2N NaOH) until the solution is basic (confirm with pH paper). The pyridine derivative will deprotonate and may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified pyridine derivative.[2]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Synthesis cluster_optimization Optimization Strategies start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Analyze Starting Material Purity (NMR, LC-MS) start->check_purity analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_crude optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_catalyst Screen Catalysts check_conditions->optimize_catalyst optimize_solvent Change Solvent check_conditions->optimize_solvent purity_issue Impurities Detected check_purity->purity_issue Impure? side_products Side Products or Unreacted Starting Material analyze_crude->side_products Analysis Results final_product Improved Yield optimize_temp->final_product optimize_catalyst->final_product optimize_solvent->final_product optimize_reagents Check Reagent Addition Order optimize_reagents->final_product side_products->optimize_temp side_products->optimize_reagents

Caption: Troubleshooting workflow for low yield reactions.

Purification_Decision_Tree Decision Tree for Pyridine Derivative Purification start Crude Product Mixture is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (or crystallization failed) is_pure_after_xtal Is it pure? crystallize->is_pure_after_xtal is_pure_after_xtal->acid_base No pure_product Pure Product is_pure_after_xtal->pure_product Yes chromatography Column Chromatography acid_base->chromatography add_base Add triethylamine to eluent? chromatography->add_base Tailing observed? run_column Run Column chromatography->run_column No tailing add_base->run_column Yes is_pure_after_col Is it pure? run_column->is_pure_after_col is_pure_after_col->pure_product Yes special_tech Consider Specialized Techniques (e.g., Prep-HPLC) is_pure_after_col->special_tech No

Caption: Decision tree for selecting a purification method.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors erk->transcription activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyridine Derivative Kinase Inhibitor inhibitor->raf Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2,6-Dimethyl-3-hydroxypyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-Dimethyl-3-hydroxypyridine with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable analytical method.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. While HPLC is a versatile and widely used technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) present viable alternatives. The following tables summarize the key performance parameters of these methods based on published data for similar pyridine derivatives.

Parameter HPLC-UV GC-MS/MS GC-FID TLC
Linearity (r²) ≥ 0.999[1]> 0.9990[2]Not SpecifiedNot Applicable
Accuracy (Recovery) 98.3–103.3%[3]89-101%[4]97.9% - 99.9%[4]Semi-Quantitative
Precision (RSD/CV) ≤ 1.6%[3]2-3%[4]0.2569% (pooled CV)[4]High Variability
Limit of Detection (LOD) 0.08 µg/mL[3]0.006 mg/kg (biota)[4]0.87 pg/injection[4]µg range
Limit of Quantitation (LOQ) 0.5 µg/mL[3]0.020 mg/kg (biota)[4]Not SpecifiedNot Applicable

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.

Proposed HPLC Method for this compound

This proposed method is based on common practices for the analysis of pyridine derivatives.[1][5][6]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at a wavelength of approximately 275 nm.[7]

  • Column Temperature: 25 °C.[7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[5]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[8]

1. Instrumental Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column for the separation of volatile organic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation from other matrix components.

  • Injection Mode: Split/splitless injection.[9]

  • Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for high selectivity and sensitivity.

2. Sample Preparation:

  • Extract the analyte from the sample using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • An internal standard may be added to improve precision.

  • Concentrate the extract if necessary before injection.

Alternative Method 2: Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of this compound.[1]

1. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 plates.[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be optimized for optimal separation.

  • Detection: Visualization under UV light at 254 nm or by staining with a suitable reagent (e.g., iodine vapor).

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent.

  • Spot a small volume of the sample solution onto the TLC plate.

  • Develop the plate in a chromatography chamber saturated with the mobile phase.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the HPLC validation workflow and a comparison of the analytical methods discussed.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Select HPLC Conditions (Column, Mobile Phase, etc.) B Optimize Separation A->B C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H J System Suitability Testing H->J I Sample Analysis J->I

Caption: A typical workflow for HPLC method validation.

Analytical_Method_Comparison cluster_0 Quantitative Methods cluster_1 Qualitative/Semi-Quantitative Method cluster_2 Key Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity Moderate Precision Precision HPLC->Precision High Cost Cost HPLC->Cost Moderate Speed Speed HPLC->Speed Moderate GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity Very High GCMS->Precision High GCMS->Cost High GCMS->Speed Slow GCFID GC-FID GCFID->Specificity Moderate GCFID->Sensitivity High GCFID->Precision Very High GCFID->Cost Moderate GCFID->Speed Moderate TLC TLC TLC->Specificity Low TLC->Sensitivity Low TLC->Precision Low TLC->Cost Low TLC->Speed Fast

Caption: Comparison of analytical methods for pyridine analysis.

References

A Comparative Guide to the Antioxidant Capacity of 2,6-Dimethyl-3-hydroxypyridine and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant standard and the understanding of a compound's antioxidant potential are critical. This guide provides a detailed comparison of 2,6-Dimethyl-3-hydroxypyridine and the widely used antioxidant standard, Trolox, in the context of common antioxidant capacity assays.

Introduction to the Compounds

This compound is a heterocyclic organic compound. Its antioxidant activity is attributed to the presence of a hydroxyl group on the pyridine ring, which can donate a hydrogen atom to scavenge free radicals. A well-known derivative of this compound is Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate), a drug with antioxidant and antihypoxic properties. Due to the limited direct experimental data on this compound in standard antioxidant assays, this guide will refer to data on its close structural analog, Mexidol , where applicable, with the understanding that their core antioxidant moiety is the same.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. It is a potent antioxidant and is ubiquitously used as a standard in many antioxidant capacity assays, such as DPPH, ABTS, ORAC, and FRAP. Its antioxidant activity is primarily due to the hydroxyl group on the chromanol ring.

Quantitative Antioxidant Activity Comparison

Direct, side-by-side quantitative comparisons of this compound (or Mexidol) and Trolox in the primary antioxidant assays are scarce in publicly available literature. The following table summarizes representative antioxidant capacity values for Trolox. For Mexidol, a qualitative assessment based on available literature is provided, as directly comparable quantitative data is not consistently reported.

Antioxidant AssayParameterThis compound (as Mexidol)Trolox
DPPH Radical Scavenging Assay IC50 (µM)Data not readily available. Some studies on hydroxypyridine derivatives suggest potent scavenging activity, in some cases superior to common standards[1].~30 - 50[2]
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalent Antioxidant Capacity)Data not readily available. Some 3-hydroxypyridine derivatives have shown activity superior to Trolox[1].1.0 (by definition)
Oxygen Radical Absorbance Capacity (ORAC) Assay µmol TE/µmolData not readily available.1.0 (by definition)
Ferric Reducing Antioxidant Power (FRAP) Assay µmol TE/µmolData not readily available.1.0 (by definition)

Note: The antioxidant capacity of a compound can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The values for Trolox are representative ranges found in the literature.

While direct quantitative data for Mexidol in these specific assays is limited, some studies suggest its antioxidant activity is significant. For instance, the rate constant for the reaction of Mexidol with peroxyl radicals has been measured, indicating its capability to inhibit oxidation[3]. Theoretical studies based on bond dissociation enthalpy suggest that the radical scavenging activity of Mexidol might be lower than that of Trolox in certain environments[4]. However, other reports on 3-hydroxypyridine derivatives suggest their potential for high antioxidant activity[1].

Mechanism of Antioxidant Action

The antioxidant activity of both this compound and Trolox is primarily based on their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ROO_HAT Peroxyl Radical (ROO•) ROOH_HAT Hydroperoxide (ROOH) ROO_HAT->ROOH_HAT H• acceptance ROO_SET Peroxyl Radical (ROO•) AH_HAT Antioxidant (AH) A_HAT Antioxidant Radical (A•) AH_HAT->A_HAT H• donation ROO_anion Peroxyl Anion (ROO⁻) ROO_SET->ROO_anion AH_SET Antioxidant (AH) AH_cation Antioxidant Radical Cation (AH•⁺) AH_SET->AH_cation e⁻ donation ROO_anion->ROOH_HAT + H⁺ A_SET Antioxidant Radical (A•) AH_cation->A_SET - H⁺ H_ion Proton (H⁺)

Caption: General mechanisms of radical scavenging by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm)[5][6].

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are added to the DPPH solution[5].

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes)[5].

  • The absorbance of the solution is measured at the maximum wavelength[5].

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration[5].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM)[7].

  • The mixture is allowed to stand in the dark for 12-16 hours before use[7].

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (typically around 734 nm)[7].

  • Various concentrations of the test compound and a standard (Trolox) are added to the ABTS•+ solution.

  • The absorbance is measured at the maximum wavelength after a specific incubation time (e.g., 6 minutes)[8].

  • The percentage of inhibition of ABTS•+ is calculated.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample or a standard (Trolox) in a 96-well plate[1][9].

  • Peroxyl radicals are generated by the thermal decomposition of an azo-initiator compound, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[1].

  • The fluorescence decay is monitored at a specific excitation (e.g., 485 nm) and emission (e.g., 520 nm) wavelength over time using a microplate reader, typically at 37°C[10][11].

  • The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples[1].

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox[1].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio[12][13].

  • A small volume of the sample or standard is added to a larger volume of the pre-warmed (37°C) FRAP reagent[12].

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes)[12][13].

  • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox Equivalents.

Experimental Workflow

The general workflow for in vitro antioxidant capacity assays follows a series of standardized steps to ensure accuracy and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (e.g., DPPH, ABTS•+, FRAP reagent) mix Mix Sample/Standard with Reagent prep_reagents->mix prep_samples Prepare Sample and Standard Dilutions prep_samples->mix incubate Incubate (controlled time and temperature) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or AUC measure->calculate determine Determine IC50 or TEAC calculate->determine

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Conclusion

Trolox remains the gold standard for quantifying antioxidant capacity in a variety of in vitro assays due to its consistent performance and the extensive body of literature supporting its use. This compound and its derivatives, such as Mexidol, demonstrate notable antioxidant properties. However, a lack of standardized, direct comparative studies with Trolox using common antioxidant assays makes a definitive quantitative comparison challenging. Future research directly comparing these compounds under identical experimental conditions would be invaluable for the scientific community. For researchers requiring a well-characterized and universally accepted standard, Trolox is the recommended choice. For those investigating novel antioxidants, this compound presents an interesting scaffold, and its antioxidant potential warrants further quantitative investigation against established standards.

References

A Comparative Guide to 2,6-Dimethyl-3-hydroxypyridine and 2-ethyl-6-methyl-3-hydroxypyridine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pyridine derivatives with therapeutic potential, 2,6-dimethyl-3-hydroxypyridine and 2-ethyl-6-methyl-3-hydroxypyridine represent two structurally similar compounds. However, the extent of their scientific investigation and documented pharmacological activities differs significantly. This guide provides a comprehensive comparison of these two molecules, presenting available data on their physicochemical properties, biological activities, and underlying mechanisms of action. The information is intended to aid researchers, scientists, and drug development professionals in understanding the current state of knowledge for both compounds and identifying potential areas for future investigation. While 2-ethyl-6-methyl-3-hydroxypyridine, commercially known as Emoxypine or Mexidol, is a well-characterized compound with a range of documented therapeutic effects, data on this compound is notably sparse, presenting a significant knowledge gap.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 2-ethyl-6-methyl-3-hydroxypyridine is crucial for understanding their potential behavior in biological systems. The available data for these properties are summarized in the table below.

PropertyThis compound2-ethyl-6-methyl-3-hydroxypyridine
CAS Number 1122-43-62364-75-2
Molecular Formula C₇H₉NOC₈H₁₁NO
Molecular Weight 123.15 g/mol 137.18 g/mol
Melting Point 187 °C (decomposes)[1]88-92°C[2]
Boiling Point Not available295°C[2]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[3]Soluble in water, ethanol, and other organic solvents.[2]
Appearance Solid[3]White to off-white crystalline powder[2]

Pharmacological Activities and Toxicological Profile

The pharmacological profiles of the two compounds show a stark contrast in the depth of research. 2-ethyl-6-methyl-3-hydroxypyridine has been extensively studied and is recognized for its antioxidant, neuroprotective, and anti-hypoxic properties. In contrast, there is a significant lack of published data on the pharmacological activities and toxicology of this compound.

2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine/Mexidol)

2-ethyl-6-methyl-3-hydroxypyridine, often used as its succinate salt (Emoxypine succinate or Mexidol), is a synthetic antioxidant with a broad spectrum of pharmacological effects.[4] Its therapeutic potential is primarily attributed to its potent antioxidant and membrane-protective activities.[4]

Pharmacological/Toxicological Aspect Description
Primary Activities Neuroprotective, anti-hypoxic, anti-stress, anxiolytic, nootropic, and anticonvulsant properties.[4]
Antioxidant Mechanism A powerful inhibitor of free-radical oxidation, it directly scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes like glutathione peroxidase and superoxide dismutase.[4]
Membrane Protection Exhibits pronounced membrane-stabilizing effects by inhibiting lipid peroxidation, increasing the lipid-protein ratio, and reducing membrane viscosity, thereby maintaining the structural and functional integrity of neuronal membranes.[4]
Modulation of Cellular Signaling Modulates the activity of membrane-bound enzymes (e.g., phosphodiesterase, adenylate cyclase) and receptor complexes (e.g., benzodiazepine, GABA, acetylcholine receptors).[5]
Clinical Applications Widely used in Russia for conditions associated with oxidative stress, such as stroke, traumatic brain injury, and neurodegenerative disorders.[5]
Toxicity Profile Exhibits a low toxicity profile, making it suitable for therapeutic applications.[6]
This compound

Direct and comprehensive studies on the pharmacological and toxicological profile of this compound are scarce in publicly available scientific literature. However, research on a closely related derivative, 2,6-dimethylpyridine-N-oxide, has demonstrated antihypoxic activity in experimental models. This suggests that the core 2,6-dimethylpyridine structure may possess biological activity, but further investigation is required to confirm this for the 3-hydroxy variant.

Pharmacological/Toxicological Aspect Description
Antihypoxic Activity The derivative, 2,6-dimethylpyridine-N-oxide, has shown antihypoxic activity in experimental models of acute hypoxia, including hypercapnic, hemic, and histotoxic hypoxia.
Antioxidant and Other Activities No direct experimental data on the antioxidant, neuroprotective, or other pharmacological activities of this compound was found.
Toxicology No specific toxicological studies for this compound were identified in the search results.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments related to the synthesis and biological evaluation of 2-ethyl-6-methyl-3-hydroxypyridine. Due to the lack of available data, no experimental protocols for the biological evaluation of this compound can be provided.

Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine

The industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is primarily based on the Ledicke rearrangement.

  • Reaction: 5-methyl-2-propionylfuran is reacted with a 5-25% aqueous solution of ammonia in an autoclave.

  • Catalyst: The reaction is carried out in the presence of ammonium salts as a catalyst.

  • Conditions: The reaction is conducted at a temperature of 150-200 °C and a pressure of 25-50 kgf/cm².

  • Isolation: After a holding time of 100-120 minutes, the reaction mass is cooled, and the precipitated technical grade 2-ethyl-6-methyl-3-hydroxypyridine is filtered off.

  • Purification: The technical product is further purified by recrystallization from a suitable solvent like acetone or isopropanol, or through reprecipitation via its potassium salt to obtain a product of pharmaceutical-grade purity.

Assessment of Neuroprotective Effects (Zebrafish Model)
  • Animal Model: Adult zebrafish are used for the study.

  • Induction of Neurodegeneration: Neurodegeneration is induced by exposing the zebrafish to iron for 28 days to create a state of iron overload.

  • Treatment Intervention: Following the induction period, the fish are treated with emoxypine succinate at concentrations of 4 mg/L, 8 mg/L, and 12 mg/L for 14 days. The treatment is administered by dissolving the compound in water and placing the fish in the solution for 30 minutes daily.

  • Behavioral Assessment: Post-treatment, behavioral tests are conducted to assess cognitive function and anxiety-like behavior. These tests include the Y-maze test for spatial memory and the Novel Tank Test for anxiety-like behavior.[4]

Visualizations

The following diagrams illustrate the multifaceted mechanism of action of 2-ethyl-6-methyl-3-hydroxypyridine and a typical experimental workflow for evaluating its neuroprotective effects.

cluster_0 Pathological Processes cluster_1 Emoxypine Succinate cluster_2 Neuroprotective Mechanisms Oxidative Stress Oxidative Stress Membrane Damage Membrane Damage Signaling Disruption Signaling Disruption Emoxypine Emoxypine Antioxidant Action Antioxidant Action Emoxypine->Antioxidant Action Inhibits Membrane Stabilization Membrane Stabilization Emoxypine->Membrane Stabilization Promotes Signaling Modulation Signaling Modulation Emoxypine->Signaling Modulation Modulates Antioxidant Action->Oxidative Stress Counteracts Membrane Stabilization->Membrane Damage Prevents Signaling Modulation->Signaling Disruption Corrects start Start: Adult Zebrafish Cohort induction Induction of Neurodegeneration (Iron Exposure for 28 Days) start->induction treatment Treatment Intervention (Emoxypine Succinate for 14 Days) induction->treatment behavioral Behavioral Assessment treatment->behavioral y_maze Y-Maze Test (Spatial Memory) behavioral->y_maze novel_tank Novel Tank Test (Anxiety-like Behavior) behavioral->novel_tank end End: Data Analysis y_maze->end novel_tank->end

References

A Comparative Analysis of the Neuroprotective Efficacy of 2,6-Dimethyl-3-hydroxypyridine (Mexidol) and Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agents 2,6-Dimethyl-3-hydroxypyridine, represented by its well-studied succinate salt Mexidol (also known as Emoxypine), and Edaravone. Both compounds have demonstrated significant potential in mitigating neuronal damage in various neurological conditions, primarily through their antioxidant properties. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy in experimental models of neurological damage, and the methodologies employed in these critical studies.

Mechanisms of Action: A Tale of Two Antioxidants

Both Mexidol and Edaravone exert their neuroprotective effects through multifaceted mechanisms, with a primary focus on combating oxidative stress, a key player in the pathophysiology of neurodegenerative diseases and acute brain injury.

Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) is a synthetic antioxidant with a structure similar to pyridoxine (Vitamin B6). Its neuroprotective actions are attributed to a multimodal mechanism involving its 3-hydroxypyridine and succinate components. The 3-hydroxypyridine moiety is responsible for its potent antioxidant and membrane-stabilizing effects, including the direct scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation. The succinate component enhances cellular energy metabolism by activating the Krebs cycle and mitochondrial respiration, contributing to its anti-hypoxic properties. Mexidol also modulates the activity of various receptors and ion channels and has been shown to increase the expression of neurotrophic factors like BDNF, NGF, and VEGF in ischemic brain tissue.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger.[1][2] It effectively neutralizes a wide range of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.[2][3] Beyond direct scavenging, edaravone has been shown to upregulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[2] It also exhibits anti-inflammatory properties by suppressing microglial activation and reducing the production of pro-inflammatory cytokines.[3] Furthermore, edaravone can modulate apoptotic pathways by influencing the expression of Bcl-2 family proteins and inhibiting caspase activation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the neuroprotective efficacy of Mexidol and Edaravone in models of ischemic stroke. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is based on data from studies employing similar experimental models and endpoints.

Table 1: In Vivo Efficacy in Ischemic Stroke Models (Rat)

CompoundModelDosageOutcome MeasureResult
Mexidol Middle Cerebral Artery Occlusion (MCAO)50 mg/kg, IVInfarct Volume↓ 45.7% reduction compared to control (37.75±7.46% vs 20.48±2.33%)[4]
Edaravone Middle Cerebral Artery Occlusion (MCAO)3 mg/kg, IV (2 doses)Infarct VolumeSignificant reduction in infarct volume and brain swelling[5]
Mexidol Bilateral Common Carotid Artery Ligation30-120 mg/kg/dayNeurological DeficitSignificant reduction in neurological deficiency and increased survival[6]
Edaravone Transient Focal Ischemia3 mg/kg, IVNeurological DeficitSignificant improvement in neurological scores[7]

Table 2: Effect on Oxidative Stress Markers in Brain Tissue (Rat Ischemia Models)

CompoundMarkerModelDosageResult
Mexidol Malondialdehyde (MDA)Hemorrhagic Stroke150 mg/kg (initial), 75 mg/kg (maintenance)Normalization of TBA-active products (MDA precursors)[8]
Edaravone Malondialdehyde (MDA)Ischemia/Reperfusion30 mg/kg/day, IP↓ 30% reduction in tissue MDA levels compared to ischemia group (258±13.8 vs 368±36.6 nmol/g)[1]
Mexidol Superoxide Dismutase (SOD)Rotenone-induced Parkinson's modelNot specifiedIncreased MnSOD protein expression and activity[9]
Edaravone Superoxide Dismutase (SOD)Cerebral InfarctionNot specifiedSignificant increase in SOD content compared to model group[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the neuroprotective actions of Mexidol and Edaravone, as well as a typical experimental workflow for evaluating neuroprotective agents in a stroke model.

Mexidol_Signaling_Pathway cluster_stimulus Ischemic Insult cluster_mexidol Mexidol Intervention cluster_cellular_effects Cellular Mechanisms cluster_outcome Neuroprotective Outcome Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Induces Lipid_Peroxidation Lipid Peroxidation Ischemia->Lipid_Peroxidation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia->Mitochondrial_Dysfunction Induces Mexidol Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) Mexidol->ROS Scavenges Mexidol->Lipid_Peroxidation Inhibits Mexidol->Mitochondrial_Dysfunction Improves Function Neurotrophic_Factors Neurotrophic Factors (BDNF, NGF, VEGF) Mexidol->Neurotrophic_Factors Upregulates Neuroprotection Neuroprotection (Neuronal Survival) ROS->Neuroprotection Leads to Damage Lipid_Peroxidation->Neuroprotection Leads to Damage Mitochondrial_Dysfunction->Neuroprotection Leads to Damage Neurotrophic_Factors->Neuroprotection Promotes

Caption: Signaling pathway of Mexidol in neuroprotection.

Edaravone_Signaling_Pathway cluster_stimulus Cellular Stress cluster_edaravone Edaravone Intervention cluster_cellular_effects Cellular Mechanisms cluster_outcome Neuroprotective Outcome Oxidative_Stress Oxidative Stress (ROS/RNS) Neuroprotection Neuroprotection (Neuronal Survival) Oxidative_Stress->Neuroprotection Leads to Damage Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 Apoptosis_Modulation Apoptosis Modulation (↑Bcl-2, ↓Bax, ↓Caspases) Edaravone->Apoptosis_Modulation Modulates Anti_Inflammation Anti-inflammation (↓Microglial Activation) Edaravone->Anti_Inflammation Reduces HO1 HO-1 Expression Nrf2->HO1 Upregulates HO1->Oxidative_Stress Reduces Apoptosis_Modulation->Neuroprotection Promotes Anti_Inflammation->Neuroprotection Promotes

Caption: Signaling pathway of Edaravone in neuroprotection.

Experimental_Workflow_Stroke_Model cluster_setup Experimental Setup cluster_procedure Ischemia Induction and Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Male Wistar Rats) Grouping Randomized Grouping (Sham, Vehicle, Treatment) Animal_Model->Grouping MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min occlusion) Grouping->MCAO Treatment Drug Administration (e.g., IV injection at reperfusion) MCAO->Treatment Behavioral Neurological Scoring (e.g., 24h, 48h, 72h post-MCAO) Treatment->Behavioral Histological Histological Analysis (e.g., TTC staining for infarct volume) Treatment->Histological Biochemical Biochemical Assays (e.g., MDA, SOD in brain homogenate) Treatment->Biochemical Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection studies.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a common method for inducing focal cerebral ischemia to model stroke in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer the test compound (Mexidol or Edaravone) or vehicle at the appropriate time points (e.g., at the onset of reperfusion).

  • Monitor the animal for neurological deficits at specified time points post-surgery.

  • At the end of the experiment, euthanize the animal and perfuse the brain for histological or biochemical analysis.

Biochemical Assay: Measurement of Malondialdehyde (MDA) in Brain Tissue

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation by measuring MDA levels.

Materials:

  • Brain tissue homogenate (in cold phosphate-buffered saline)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbiturac acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Homogenize the brain tissue in cold buffer.

  • Precipitate the proteins in the homogenate by adding TCA and centrifuge.

  • Collect the supernatant and add TBA solution.

  • Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of a pink-colored complex.

  • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Calculate the MDA concentration based on a standard curve generated with a known concentration of MDA.

Biochemical Assay: Measurement of Superoxide Dismutase (SOD) Activity in Brain Tissue

This protocol describes a common method to determine the activity of the antioxidant enzyme SOD.

Materials:

  • Brain tissue homogenate

  • Assay buffer

  • Substrate for SOD (e.g., a compound that generates superoxide radicals)

  • Detection reagent (e.g., a tetrazolium salt that reacts with superoxide to form a colored product)

  • Spectrophotometer

Procedure:

  • Prepare the brain tissue homogenate and centrifuge to obtain the supernatant containing the enzyme.

  • In a multi-well plate, add the sample supernatant, the substrate, and the detection reagent.

  • Initiate the reaction (e.g., by adding a catalyst for superoxide generation).

  • The SOD in the sample will compete with the detection reagent for superoxide radicals, thereby inhibiting the color development.

  • Measure the absorbance at the appropriate wavelength at multiple time points.

  • Calculate the SOD activity based on the rate of inhibition of the colorimetric reaction, often expressed as units of activity per milligram of protein.

Conclusion

Both Mexidol and Edaravone are potent neuroprotective agents with primary mechanisms centered on the mitigation of oxidative stress. Mexidol offers a unique dual-action by combining direct antioxidant effects with the enhancement of cellular energy metabolism. Edaravone is a highly effective free radical scavenger with additional anti-inflammatory and anti-apoptotic properties. The choice between these compounds for further research and development may depend on the specific pathological context and the desired therapeutic targets. The experimental data, while not from direct comparative trials, suggests that both compounds have significant potential in the treatment of neurological disorders characterized by oxidative damage. Further head-to-head studies are warranted to definitively establish their comparative efficacy.

References

A Comparative Guide to the In Vitro Antioxidant Activity of 2,6-Dimethyl-3-hydroxypyridine and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant properties of 2,6-Dimethyl-3-hydroxypyridine and the well-established antioxidant, Vitamin C (ascorbic acid). The information presented is based on available experimental data and is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Overview of Antioxidant Activity

Both this compound, a synthetic antioxidant, and Vitamin C, a natural antioxidant, exhibit their effects by neutralizing reactive oxygen species (ROS). Their mechanisms, however, show some distinctions. Vitamin C is a potent free radical scavenger, readily donating electrons to neutralize ROS.[1][2] 3-Hydroxypyridine derivatives, including this compound (often available as the succinate salt, Mexidol), are also known to scavenge reactive oxygen species. Additionally, they have been shown to interact with and chelate catalytically active iron ions (Fe2+), which can inhibit the initiation of lipid peroxidation.

Quantitative Comparison of In Vitro Antioxidant Activity

Direct comparative studies evaluating this compound and Vitamin C under identical experimental conditions are limited in the reviewed literature. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from various in vitro antioxidant assays for each compound. It is crucial to note that IC50 values can vary significantly between different laboratories and experimental setups. Therefore, the data presented below should be interpreted with caution as an indirect comparison.

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 / ActivityReference CompoundIC50 / Activity (Reference)
DPPH Radical Scavenging Moderate activity--
ABTS Radical Scavenging ---
FRAP (Ferric Reducing Antioxidant Power) ---
Reaction with Peroxyl Radicals Comparable to IonolIonol-

Table 2: In Vitro Antioxidant Activity of Vitamin C (Ascorbic Acid)

AssayIC50 / Activity
DPPH Radical Scavenging 4.40 ± 0.10 µg/mL
DPPH Radical Scavenging 36.00 µg/mL
ABTS Radical Scavenging 23.08 µg/mL
FRAP (Ferric Reducing Antioxidant Power) Potent reducing activity
Superoxide Radical Scavenging 33.00 µg/mL

The IC50 values for Vitamin C are collated from multiple sources and demonstrate its potent antioxidant capacity in various standard assays.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the comparative evaluation of antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well microplate, add various concentrations of the test compound (this compound or Vitamin C) to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: Add the test compound at various concentrations to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard antioxidant (e.g., FeSO₄ or Trolox).

Signaling Pathways and Mechanisms of Action

Antioxidant Mechanism of this compound

The antioxidant action of 3-hydroxypyridine derivatives like this compound involves a multi-faceted approach. These compounds are effective scavengers of various reactive oxygen species. Furthermore, their ability to chelate transition metal ions, particularly iron, is a key aspect of their antioxidant capacity. By binding to iron, they can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant This compound Action cluster_Fenton Fenton Reaction ROS_source Cellular Metabolism, Inflammation, etc. ROS ROS (e.g., O₂⁻, H₂O₂, •OH) ROS_source->ROS Generation Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage DH This compound Scavenging ROS Scavenging DH->Scavenging Chelation Iron Chelation DH->Chelation Scavenging->ROS Neutralization Fenton Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Chelation->Fenton Inhibition OH •OH (Hydroxyl Radical) Fenton->OH Fe2 Fe²⁺ Fe2->Fenton H2O2 H₂O₂ H2O2->Fenton

Caption: Antioxidant mechanism of this compound.

Nrf2/ARE Signaling Pathway and Vitamin C

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various antioxidant enzymes. Vitamin C has been shown to modulate the Nrf2/Keap1 signaling pathway, thereby enhancing the cellular antioxidant defense system.[2][3][4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation VitC Vitamin C VitC->ROS Scavenges ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2/ARE signaling pathway modulation by Vitamin C.

Conclusion

Both this compound and Vitamin C are effective antioxidants with distinct, yet overlapping, mechanisms of action. Vitamin C is a well-characterized, potent free radical scavenger with established in vitro activity. This compound also demonstrates antioxidant properties, notably through ROS scavenging and iron chelation, which may offer therapeutic advantages in conditions where iron-mediated oxidative stress is prominent.

Experimental Workflow Diagrams

General Workflow for In Vitro Antioxidant Assays

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Mix Mix Reagents and Test Compound Solutions Prep_Reagents->Mix Prep_Samples Prepare Test Compound Solutions (this compound & Vitamin C) in various concentrations Prep_Samples->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate Percentage of Scavenging/Reduction Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General workflow for in vitro antioxidant assays.

References

Benchmarking 2,6-Dimethyl-3-hydroxypyridine Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of 2,6-Dimethyl-3-hydroxypyridine against three well-established antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Glutathione. The following sections present a summary of quantitative data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and a visualization of key signaling pathways involved in cellular antioxidant defense.

Quantitative Data Summary

The antioxidant capacity of this compound and the benchmark antioxidants have been evaluated using several standard assays. The following tables summarize the available quantitative data. It is important to note that direct comparative studies including all four compounds under identical conditions are limited. Therefore, data from different studies are presented, and direct comparisons should be made with caution, considering the potential for variation due to differing experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantDPPH IC50 (µM)Reference
This compound (as Mexidol) Reported to have significant scavenging activity[1][2]
Vitamin C (Ascorbic Acid) ~25 - 45[3][4][5][6][7]
Vitamin E (α-Tocopherol) ~40 - 60
Glutathione (GSH) >100 (Generally shows weak activity in this assay)[8]

Table 2: Other In Vitro Antioxidant Assays

This table includes data from other relevant antioxidant assays. Trolox Equivalent Antioxidant Capacity (TEAC) is a common measure in ABTS and ORAC assays, where a higher value indicates greater antioxidant capacity.

AntioxidantAssayValueReference
3-Hydroxypyridine Derivatives ChemiluminescenceActivity order: Mexidol > Emoxipin > Proxipin[1]
Vitamin C (Ascorbic Acid) ABTS~1.0 TEAC[9]
Vitamin C (Ascorbic Acid) ORAC~0.4 - 2.0 µmol TE/µmol[9]
Vitamin E (α-Tocopherol) ABTS~0.5 - 1.0 TEAC
Vitamin E (α-Tocopherol) ORAC~0.5 - 1.5 µmol TE/µmol
Glutathione (GSH) ABTS~0.5 - 0.8 TEAC
Glutathione (GSH) ORAC~0.9 µmol TE/µmol
3-Hydroxypyridine-4-one derivative DPPH IC50~119 µM[9]

Note: Data for 3-hydroxypyridine derivatives are included as structurally related compounds to this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • The test and standard solutions are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at its maximum wavelength (typically around 734 nm).

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are added to the ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard antioxidant (e.g., Trolox) in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.

  • The fluorescence is measured kinetically at regular intervals until the fluorescence has decayed significantly in the control wells.

  • The area under the fluorescence decay curve (AUC) is calculated for both the sample and the blank.

  • The net AUC is proportional to the antioxidant capacity, and the results are typically expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe inside cells.

Protocol:

  • A cell line (e.g., HepG2) is cultured in a multi-well plate.

  • The cells are loaded with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The cells are then treated with various concentrations of the test compound or a standard antioxidant.

  • A peroxyl radical generator (e.g., AAPH) is added to induce oxidative stress.

  • The fluorescence intensity is measured over time.

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents (QE).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key cellular antioxidant signaling pathway and a general experimental workflow for comparing antioxidant activity.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis antioxidant_prep Prepare Antioxidant Solutions (this compound, Vit C, Vit E, GSH) dpph DPPH Assay antioxidant_prep->dpph abts ABTS Assay antioxidant_prep->abts orac ORAC Assay antioxidant_prep->orac caa Cellular Antioxidant Assay antioxidant_prep->caa assay_reagents Prepare Assay Reagents (DPPH, ABTS, ORAC, etc.) assay_reagents->dpph assay_reagents->abts assay_reagents->orac assay_reagents->caa spectro Spectrophotometric / Fluorometric Measurement dpph->spectro abts->spectro orac->spectro caa->spectro calc Calculate IC50 / TEAC / ORAC Values spectro->calc compare Comparative Analysis calc->compare nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidation of Cysteine Residues Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Ubiquitination Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCLC) ARE->Genes Transcription

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxypyridine isomers (2-, 3-, and 4-hydroxypyridine) is crucial for quality control, metabolic studies, and ensuring the efficacy and safety of pharmaceuticals. Due to their similar physicochemical properties, achieving baseline separation of these isomers is a significant analytical challenge.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of hydroxypyridine isomers.

Cross-validation of these analytical methods is essential to ensure the reliability and consistency of data, particularly when methods are transferred between laboratories or updated.[2][3] This document presents a framework for such a comparison, including detailed experimental protocols and performance data from studies on closely related pyridine derivatives, which serve as a benchmark in the absence of a direct comprehensive cross-validation study for hydroxypyridine isomers.

Data Presentation: A Comparative Summary of Analytical Techniques

The choice of an analytical method for hydroxypyridine isomers depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE, with data derived from analyses of analogous pyridine compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation of volatile (or derivatized) compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on the differential migration of ions in an electric field.
Primary Use Quantification and purity assessment of non-volatile or thermally labile compounds.Identification and quantification of volatile and semi-volatile compounds, especially in complex matrices.Separation of charged molecules, isomers, and chiral compounds with high efficiency.
Resolution of Isomers Good, but can be challenging for hydroxypyridine isomers, often requiring specialized columns or mobile phase optimization.[1]Excellent, especially with high-resolution capillary columns. Derivatization may be necessary to improve volatility and peak shape.Excellent for separating closely related isomers due to high separation efficiency.
Linear Range Typically in the ng/mL to µg/mL range (e.g., 30 to 2000 ng/mL for dipyridyl isomers).[1]Wide linear range, often from pg/mL to µg/mL (e.g., 0.003 µg/mL as LOQ for pyridine).[4]Typically in the ng/mL to µg/mL range (e.g., 25-600 ng/mL for sumatriptan).[5]
Accuracy (% Recovery) Generally high (e.g., 65 to 92% for dipyridyl isomers).[1]High, often between 89-104% for pyridine in various matrices.Typically within 89-118% for various analytes.[6]
Precision (%RSD) Good, with intra-day and inter-day precision typically <15%.Excellent, with within-day and between-day precisions often between 2% and 3%.Very good, with intra-day and inter-day precision often <5%.[5]
Limit of Detection (LOD) 15 to 70 ng/mL for dipyridyl isomers.[1]Very low, can be in the pg/mL range (e.g., 0.001 µg/mL for pyridine).[4]10 ng/mL for sumatriptan.[5]
Limit of Quantitation (LOQ) 50 to 200 ng/mL for dipyridyl isomers (estimated from LOD).Low, in the sub-µg/mL range (e.g., 0.003 µg/mL for pyridine).[4]25 ng/mL for sumatriptan.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are adaptable for the analysis of hydroxypyridine isomers, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a starting point for the separation of hydroxypyridine isomers, adapted from methods for aminopyridine and dipyridyl isomers.[1]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A specialized column offering alternative separation mechanisms is recommended. For example, an Amaze HD (3.2 x 150 mm) column, which utilizes hydrogen-bonding and cation-exchange modes.[1] A standard C18 column can also be used, but may require more extensive method development.

  • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60/40 v/v) with additives like 0.2% formic acid and 0.25% ammonium formate to improve peak shape and selectivity.[1][7]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV detection at a wavelength where hydroxypyridines show significant absorbance (typically around 270-280 nm).[8]

  • Injection Volume: 1-10 µL.[1][8]

  • Sample Preparation: Dissolve samples in the mobile phase or a suitable diluent to a concentration within the linear range of the method (e.g., 0.3 mg/mL).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of hydroxypyridines is often necessary to increase their volatility and thermal stability.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A capillary column such as one with a 5% phenylmethyl silicone stationary phase.

  • Injector Temperature: 250 °C.[8]

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Derivatization: Silylation is a common derivatization technique for hydroxyl groups. This involves reacting the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to replace the active hydrogen with a trimethylsilyl (TMS) group.

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Range: Scan from m/z 50 to 400.[8]

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency and is well-suited for the analysis of charged isomers.

  • Instrumentation: Capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, ~50-60 cm total length).

  • Background Electrolyte (BGE): A buffer system that provides optimal separation. For example, a 20 mM phosphate buffer at a pH where the hydroxypyridine isomers have different charge-to-size ratios. The addition of cyclodextrins to the BGE can be explored to enhance the separation of isomers.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection for a short duration (e.g., 5 seconds at 50 mbar).

  • Detection: Direct UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general process of a chromatographic analysis.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion define_objectives Define Objectives & Acceptance Criteria (e.g., Accuracy, Precision) select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, CE) define_objectives->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol prep_samples Prepare Standard and QC Samples write_protocol->prep_samples analyze_m1 Analyze Samples by Method 1 prep_samples->analyze_m1 analyze_m2 Analyze Samples by Method 2 prep_samples->analyze_m2 compare_results Compare Results from Both Methods analyze_m1->compare_results analyze_m2->compare_results stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->stat_analysis evaluate_criteria Evaluate Against Acceptance Criteria stat_analysis->evaluate_criteria determine_comparability Determine Comparability of Methods evaluate_criteria->determine_comparability report Document Cross-Validation Report determine_comparability->report

A general workflow for the cross-validation of analytical methods.

G sample_prep Sample Preparation (Dilution, Extraction, Derivatization) injection Injection into Chromatographic System sample_prep->injection separation Separation on Analytical Column (e.g., C18, Capillary GC) injection->separation detection Detection (UV, MS) separation->detection data_acq Data Acquisition & Processing (Chromatogram Integration) detection->data_acq quantification Quantification (Calibration Curve) data_acq->quantification reporting Reporting of Results quantification->reporting

A typical workflow for chromatographic analysis.

References

The Pivotal Role of Dimethyl Substitution in Hydroxypyridine Scaffolds: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of dimethyl-substituted hydroxypyridine derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to facilitate a deeper understanding and guide future drug design efforts.

The hydroxypyridine scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and its presence in numerous biologically active compounds.[1][2] The introduction of dimethyl substituents onto this core structure can significantly influence its physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its interaction with biological targets. This guide explores these influences, drawing on experimental data from studies on various dimethyl-substituted hydroxypyridine analogs.

Comparative Analysis of Biological Activities

The biological evaluation of dimethyl-substituted hydroxypyridines and their related structures, such as hydroxypyridinones, has revealed a spectrum of activities, including enzyme inhibition, antioxidant effects, and anticancer properties. The strategic placement of dimethyl groups, in concert with other substitutions, fine-tunes the potency and selectivity of these compounds.

Anti-Tyrosinase and Antioxidant Activity of 3-Hydroxypyridine-4-one Derivatives

A study on substituted 3-hydroxypyridine-4-one derivatives highlighted the impact of substitutions on their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, and to scavenge free radicals. The data underscores the importance of the substitution pattern on the phenyl ring attached to the core scaffold.

Compound IDSubstitution on Phenyl RingTyrosinase Inhibition IC50 (µM)[3]DPPH Radical Scavenging EC50 (µM)[3]
6a 3,4-dihydroxy-2.21
6b 4-hydroxy-3-methoxy25.8217.49
6e 4-chloro94.73> 400
6f 4-fluoro88.30> 400
6h 4-methyl83.94> 400
6i 3-nitro-173.78
6j 4-nitro-142.23
Kojic Acid (Reference)Comparable to 6b-
Quercetin (Reference)-Lower than 6a and 6b

Note: Lower IC50 and EC50 values indicate higher potency.

Anti-inflammatory and Cytotoxic Activity of Dimethylpyridine Derivatives

A series of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were evaluated for their anti-inflammatory (COX-1/COX-2 inhibition) and cytotoxic activities. The results demonstrate that specific substitutions on the phenylmethylene moiety can confer significant biological effects.

Compound IDSubstitution on PhenylmethyleneCOX-1 Inhibition IC50 (µM)[4]Cytotoxicity (A549 Lung Cancer Cells) IC50 (µM)[4]Cytotoxicity (LoVo Colon Cancer Cells) IC50 (µM)[4]Cytotoxicity (NHDF Normal Fibroblasts) IC50 (µM)[4]
PS18 Unsubstituted57.3---
PS19 2-chloro->10058.6>100
PS33 4-methyl51.8---
PS40 4-methoxy-39.745.3>100
PS41 4-hydroxy-49.347.9>100
Meloxicam (Reference)Higher than PS18 & PS33---
Piroxicam (Reference)Higher than PS18 & PS33---

Note: A lower IC50 value indicates greater inhibitory or cytotoxic activity.

Key Structure-Activity Relationship Insights

From the presented data, several SAR trends can be deduced:

  • For Anti-Tyrosinase and Antioxidant Activity: The presence of hydroxyl and methoxy groups on the appended phenyl ring, as seen in compounds 6a and 6b , significantly enhances antioxidant activity.[3] Compound 6b , with a 4-hydroxy-3-methoxyphenyl moiety, demonstrates potent tyrosinase inhibition, comparable to the well-known inhibitor, kojic acid.[3] Halogen or alkyl substitutions on the phenyl ring lead to a marked decrease in both activities.

  • For Anti-inflammatory and Anticancer Activity: In the dimethylpyridine Schiff base series, the nature of the substituent on the N'-phenylmethylene group plays a crucial role. An unsubstituted phenyl ring (PS18 ) or a 4-methylphenyl group (PS33 ) results in significant COX-1 inhibition.[4] For anticancer activity, derivatives with 4-methoxy (PS40 ) and 4-hydroxy (PS41 ) groups exhibit notable cytotoxicity against cancer cell lines while showing lower toxicity to normal fibroblasts, indicating a favorable therapeutic index.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 3-Hydroxypyridine-4-one Derivatives

The synthesis of the 3-hydroxypyridine-4-one derivatives involved a four-step process.[3] A key step includes the reaction of maltol with an appropriate amino benzoic acid, followed by a DMAP-catalyzed conversion.[3] The final structures were confirmed using various spectroscopic techniques.[3]

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity was determined spectrophotometrically. The assay mixture contained the test compound, L-tyrosine as the substrate, and mushroom tyrosinase in a phosphate buffer (pH 6.8). The rate of formation of dopachrome was monitored by measuring the absorbance at 475 nm. The concentration of the compound that inhibited the enzyme activity by 50% (IC50) was calculated. Kojic acid was used as a reference standard.[3]

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The test compounds were mixed with a methanolic solution of DPPH. The reduction of DPPH was measured by the decrease in absorbance at 517 nm after a 30-minute incubation period. The concentration of the compound that scavenged 50% of the DPPH radicals (EC50) was determined. Quercetin served as the positive control.[3]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity was assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic properties of the dimethylpyridine derivatives were assessed using the sulforhodamine B (SRB) assay.[4] Human cancer cell lines (A549 and LoVo) and normal human dermal fibroblasts (NHDF) were treated with various concentrations of the test compounds for 72 hours.[4] After incubation, the cells were fixed with trichloroacetic acid and stained with SRB. The absorbance was measured at 570 nm to determine the cell viability. The IC50 values, representing the concentration that causes 50% inhibition of cell growth, were then calculated.[4]

Visualizing Molecular Interactions and Workflows

To further elucidate the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., Dimethylpyridine Precursor) s2 Chemical Reactions (e.g., Condensation) s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, IR, Mass Spec) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Enzyme Inhibition (e.g., COX, Tyrosinase) b1->b2 b3 Antioxidant Activity (e.g., DPPH Assay) b1->b3 b4 Cytotoxicity (e.g., SRB Assay) b1->b4 d1 IC50 / EC50 Determination b2->d1 Experimental Data b3->d1 Experimental Data b4->d1 Experimental Data d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: General workflow for the synthesis and biological evaluation of dimethyl-substituted hydroxypyridine derivatives.

sar_logic cluster_substituents Structural Modifications cluster_activity Biological Activity parent Dimethyl-Substituted Hydroxypyridine Core sub1 Substitution Pattern on Appended Phenyl Ring parent->sub1 sub2 Nature of Substituent (e.g., -OH, -OCH3, Halogen) sub1->sub2 act1 Enzyme Inhibition Potency (e.g., Tyrosinase, COX) sub2->act1 Influences act2 Antioxidant Capacity sub2->act2 Influences act3 Anticancer Efficacy sub2->act3 Influences

References

A Comparative Analysis of the Chelating Properties of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties of various hydroxypyridinone (HOPO) ligands, a class of compounds renowned for their high affinity for metal ions, particularly trivalent cations like iron(III). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting objective comparisons supported by experimental data.

Hydroxypyridinones are heterocyclic compounds that act as potent chelating agents, forming stable complexes with metal ions. Their versatility in structural modification has led to the development of a wide array of derivatives with tailored chelating properties. This guide will focus on the comparative chelating efficacy of different HOPO isomers and the influence of their denticity on metal ion affinity.

Quantitative Comparison of Chelating Properties

The efficacy of a chelating agent is primarily quantified by its metal-ligand stability constant (log β) and its pM value. The stability constant reflects the strength of the bond between the ligand and the metal ion. The pM value, which is the negative logarithm of the free metal ion concentration at physiological pH (7.4), provides a more biologically relevant measure of a chelator's effectiveness. A higher pM value indicates a greater chelating strength under physiological conditions.[1]

Iron (Fe³⁺) Chelation

Iron chelation is a critical therapeutic strategy for managing iron overload disorders. The following tables compare the iron chelation properties of various bidentate and hexadentate hydroxypyridinones, with clinically used iron chelators included for reference.

Table 1: Comparative Iron (Fe³⁺) Chelating Properties of Bidentate Ligands

Ligand TypeSpecific Compoundlog βpFe³⁺
3-Hydroxy-4-pyridinone (3,4-HPO) Deferiprone (DFP)37.420.6[2]
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)-22.0[2]
3-Hydroxy-2-pyridinone (3,2-HOPO) -16.3[2]
Other Iron Chelators Deferoxamine (DFO) - Hexadentate-26.5[3]
Deferasirox (DFX) - Tridentate-22.5

Note: log β values can vary depending on experimental conditions. Data for DFO and DFX are from established literature for comparative purposes.

Table 2: Comparative Iron (Fe³⁺) Chelating Properties of Hexadentate Hydroxypyridinones

Ligand TypeSpecific Compound ExamplepFe³⁺
Tris-3,4-HP NTA(BuHP)₃27.9[3]
KC1829.5[3]
Tripodal 3,4-HP (L16)27.6[3]
Tris-1,2-HP Tripodal 1,2-HP (L18)26.8[3]
Tris-3,2-HP Tripodal 3,2-HP (L17)23.9[3]
Chelation of Other Biologically Relevant Metal Ions

While iron chelation is a primary focus, the interaction of hydroxypyridinones with other metal ions such as aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺) is also of significant interest, both for therapeutic applications and for understanding potential side effects related to the depletion of essential metals.

Table 3: Comparative pM Values for Various Metal Ions with a Bifunctional 3,4-HPO Ligand (L2)

Metal IonpM
Fe³⁺19.3
Al³⁺-
Cu²⁺-
Zn²⁺6.2

Data for L2, an amide-amino-carboxylic 3,4-HP derivative, demonstrates a significantly higher affinity for Fe³⁺ compared to Zn²⁺.[3]

Table 4: Comparative pM Values for Hexadentate 3,4-HP Ligands with Fe³⁺ and Al³⁺

LigandpFe³⁺pAl³⁺
NTA(PrHP)₃ (L13)26.319.8
NTA(BuHP)₃ (L14)27.922.0
KC18 (L15)29.523.8

These hexadentate ligands exhibit strong chelation for both Fe³⁺ and Al³⁺.[3]

Chelation Mechanism and Experimental Workflows

The chelation of a trivalent metal ion like Fe³⁺ by bidentate 3-hydroxy-4-pyridinone ligands typically involves the formation of a stable 3:1 ligand-to-metal complex. This process is illustrated in the diagram below.

ChelationMechanism cluster_ligands 3 x Bidentate 3,4-HPO Ligands Fe3_ion Fe³⁺ Complex [Fe(HOPO)₃] Complex Fe3_ion->Complex Coordination L1 HOPO L1->Complex L2 HOPO L2->Complex L3 HOPO L3->Complex

General mechanism of Fe³⁺ chelation by three bidentate 3,4-HPO ligands.

The determination of the chelating properties of these compounds relies on precise experimental methodologies. The following diagram outlines a typical workflow for the determination of metal-ligand stability constants.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_results Results arrow arrow prep_ligand Prepare Ligand Solution titration Titrate Ligand +/- Metal with Standardized Base prep_ligand->titration prep_metal Prepare Metal Ion Solution prep_metal->titration prep_base Standardize Strong Base (e.g., NaOH) prep_base->titration ph_monitoring Monitor pH Changes titration->ph_monitoring data_processing Process Titration Curve Data ph_monitoring->data_processing software_analysis Use Software (e.g., HYPERQUAD) to Calculate Constants data_processing->software_analysis stability_constants Determine Stability Constants (log β) software_analysis->stability_constants pm_calculation Calculate pM Values stability_constants->pm_calculation

Experimental workflow for determining metal-ligand stability constants.

Detailed Experimental Protocols

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.

Materials and Reagents:

  • Hydroxypyridinone ligand

  • Metal salt (e.g., FeCl₃, AlCl₃)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Background electrolyte (e.g., 0.15 M NaCl)

  • High-purity water

  • Calibrated pH electrode and potentiometer

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions to read proton concentration ([H⁺]) instead of pH.

  • Ligand Protonation Constants:

    • Prepare a solution of the ligand in the background electrolyte.

    • Titrate the solution with a standardized strong base (e.g., NaOH).

    • Record the pH (or potential) after each addition of the titrant.

    • Analyze the resulting titration curve to determine the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Stability Constants:

    • Prepare solutions containing the ligand and the metal ion at various molar ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal). The total ligand concentration should be in excess to prevent metal hydroxide precipitation.

    • Titrate these solutions with the standardized strong base.

    • Record the pH (or potential) as a function of the volume of base added.

  • Data Analysis:

    • Use specialized software (e.g., HYPERQUAD) to analyze the titration data.

    • The software refines the protonation constants of the ligand and calculates the overall stability constants (β) of the metal-ligand species (ML, ML₂, ML₃) by minimizing the difference between the experimental and calculated titration curves.

Spectrophotometric Assay (Ferrozine Competition Assay) for Iron Chelation

This assay provides a simpler, high-throughput method to assess the iron-binding ability of a chelator. It is based on the competition between the test compound and ferrozine for ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[1] The presence of a competing chelator reduces the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.[1]

Materials and Reagents:

  • Hydroxypyridinone derivative

  • Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂) solution

  • Ferrozine solution

  • Buffer solution (e.g., HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the hydroxypyridinone derivative in a suitable solvent (e.g., water, DMSO).

  • In a 96-well plate, add the following in order:

    • A sample solution containing various concentrations of the hydroxypyridinone.

    • A solution of FeSO₄ or FeCl₂.

  • Initiate the reaction by adding the ferrozine solution.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.

  • Measure the absorbance of each well at 562 nm using a microplate reader.

  • A control sample containing only the iron salt and ferrozine (no chelator) is used to determine the maximum absorbance.

  • Calculation of Chelating Activity: The percentage of iron chelation is calculated using the following formula:

    • Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the hydroxypyridinone.[1]

Conclusion

The data presented in this guide highlights the potent and tunable chelating properties of hydroxypyridinones. The 3-hydroxy-4-pyridinone scaffold, in particular, serves as an excellent platform for designing highly effective iron chelators. The denticity of the ligand plays a crucial role, with hexadentate derivatives demonstrating significantly higher affinity for iron compared to their bidentate counterparts. The choice of the specific hydroxypyridinone isomer also influences the chelating strength. The detailed experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the efficacy of novel hydroxypyridinone-based chelating agents. This comparative study underscores the potential of these compounds in the development of new therapeutic agents for metal overload diseases and other applications requiring metal ion sequestration.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethyl-3-hydroxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,6-Dimethyl-3-hydroxypyridine and all associated waste as hazardous. Adherence to institutional and regulatory protocols is mandatory. This guide furnishes essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate work area should be well-ventilated, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges may be required.To avoid inhalation of dust.[1]

Waste Characterization and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper)

  • Contaminated PPE

  • Spill cleanup materials

Crucially, do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents and strong acids.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Step 1: Containerization

  • Collect all waste (solid and contaminated materials) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with pyridine compounds. High-density polyethylene (HDPE) is a suitable option.

  • Ensure the container is kept tightly closed when not in use.[1]

Step 2: Labeling

  • Properly label the hazardous waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Accumulation start date

    • Associated hazards (e.g., Harmful, Irritant)

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be at or near the point of generation and under the control of laboratory personnel.

  • The storage location should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal of pyridine-containing waste often involves high-temperature incineration.[3]

  • Never dispose of this compound down the drain or in regular trash.

Emergency Procedures: Spill Response

In the event of a spill, a swift and safe response is critical to minimize exposure and environmental contamination.

Table 2: Spill Cleanup Quick Reference

Spill SizeResponse Protocol
Minor Spill (Small amount, contained, no immediate inhalation risk) 1. Alert personnel in the immediate area. 2. Ensure proper PPE is worn. 3. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). 4. Carefully sweep the absorbed material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent, followed by soap and water. 6. Collect all cleanup materials as hazardous waste.
Major Spill (Large quantity, risk of dispersal, or personnel exposure) 1. Evacuate the immediate area. 2. Alert others and your supervisor. 3. If flammable vapors are a concern, turn off ignition sources if safe to do so. 4. Close the laboratory doors to contain the spill. 5. Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Spill A Wear Appropriate PPE B Work in Ventilated Area A->B C Characterize Waste as Hazardous B->C Generates Waste D Segregate from Incompatibles C->D E Collect in Labeled, Sealed Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal (e.g., Incineration) G->H Spill Spill Occurs Cleanup Follow Spill Protocol Spill->Cleanup Cleanup->E Collect Cleanup Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2,6-Dimethyl-3-hydroxypyridine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to prevent adverse health effects. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from SDSs for structurally similar compounds, such as pyridines, hydroxypyridines, and dimethylpyridines, indicates that it may cause skin and eye irritation.[1][2][3] Inhalation or ingestion may also be harmful.[2][4][5] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]To protect against splashes and airborne particles that could cause serious eye irritation or damage.
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contamination.[7][8][9] - Lab Coat: A fully-buttoned lab coat.[7][8]To prevent skin contact, which can lead to irritation. Butyl rubber and PVA generally offer better chemical resistance to pyridine-based compounds.[9]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[8][10] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for handling large quantities or spills.[9][10]To minimize the inhalation of dust or vapors that may cause respiratory tract irritation.[10]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area check_safety Verify Fume Hood & Safety Shower/Eyewash prep_area->check_safety gather_ppe Assemble Required PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer keep_closed Keep Container Tightly Closed weigh_transfer->keep_closed decontaminate Decontaminate Work Area & Equipment keep_closed->decontaminate Proceed to Post-Handling doff_ppe Doff & Dispose of PPE Properly decontaminate->doff_ppe waste_collection Collect Waste in Labeled Container doff_ppe->waste_collection wash_hands Wash Hands Thoroughly waste_collection->wash_hands

Workflow for Handling this compound.

Experimental Protocols

Standard Operating Procedure for Handling this compound:

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound to contain potential spills.

    • Ensure a chemical fume hood is operational and available.[8][10]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • Donning Personal Protective Equipment :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[10]

    • Use dedicated, clearly labeled glassware and utensils.

    • Keep the container tightly closed when not in use.[4][6]

  • In Case of Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[7][8]

    • Skin Contact : Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]

Spill Management and Disposal Plan

Spill Management:

  • Small Spills : For small spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE may handle the cleanup.[7] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]

  • Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Disposal:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[7][10]

  • Waste containing this compound should be treated as hazardous waste.

  • Consult with your institution's EHS department for specific disposal protocols.[10] Do not dispose of down the drain or with general laboratory trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.